2-(6-Bromopyridin-2-yl)propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSDDDKLMCHNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627709 | |
| Record name | 2-(6-Bromopyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638218-78-7 | |
| Record name | 2-(6-Bromopyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and key data for the starting materials and the final product.
Introduction
This compound is a substituted pyridine derivative. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the tertiary alcohol can be a key pharmacophoric element or a synthetic handle for further transformations. This guide focuses on the most common and efficient method for its preparation: the Grignard reaction.
Synthetic Pathway
The most direct and widely used method for the synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 2-acetyl-6-bromopyridine. This reaction is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2][3][4][5]
The overall reaction is as follows:
2-acetyl-6-bromopyridine + Methylmagnesium bromide → this compound
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-acetyl-6-bromopyridine. This forms a magnesium alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with an aqueous solution, typically a mild acid like saturated ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product.[6]
Data Presentation
Properties of Starting Material: 2-acetyl-6-bromopyridine
| Property | Value | Source |
| IUPAC Name | 1-(6-bromo-2-pyridinyl)ethanone | [1] |
| CAS Number | 49669-13-8 | [1][7][8] |
| Molecular Formula | C₇H₆BrNO | [1][7][8][9] |
| Molar Mass | 200.03 g/mol | [1][7][8][9] |
| Appearance | Solid | [7][8] |
| Melting Point | 51-55 °C | [7][8][9] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in methanol | [9] |
Properties of Final Product: this compound
| Property | Value | Source |
| IUPAC Name | 2-(6-bromo-2-pyridinyl)propan-2-ol | [10] |
| CAS Number | 638218-78-7 | [10] |
| Molecular Formula | C₈H₁₀BrNO | [10] |
| Molar Mass | 216.07 g/mol | [10] |
| Predicted XlogP | 1.6 | [10] |
| Monoisotopic Mass | 214.99458 Da | [10][11] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the Grignard reaction. All procedures should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
Materials and Reagents:
-
2-acetyl-6-bromopyridine
-
Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried to remove any residual moisture.
-
The system is then placed under an inert atmosphere of nitrogen or argon.
-
2-acetyl-6-bromopyridine (1.0 eq.) is dissolved in anhydrous diethyl ether or THF and charged into the round-bottom flask. The solution is cooled to 0 °C using an ice bath.
-
-
Grignard Reagent Addition:
-
Methylmagnesium bromide solution (1.1 - 1.5 eq.) is added to the dropping funnel.
-
The Grignard reagent is added dropwise to the stirred solution of 2-acetyl-6-bromopyridine at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
The reaction mixture is cooled back to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will result in the formation of a white precipitate (magnesium salts).
-
The mixture is stirred for 15-30 minutes until two clear layers are observed.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.
-
Fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a pure solid or oil.
-
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of this compound. The Grignard reaction with 2-acetyl-6-bromopyridine provides a straightforward route to this valuable intermediate. The provided data and experimental protocol serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis and further application of this compound in their research endeavors.
References
- 1. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 638218-78-7|this compound|BLD Pharm [bldpharm.com]
- 3. 638218-78-7 | this compound | Bromides | Ambeed.com [ambeed.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Acetyl-6-bromopyridine 97 49669-13-8 [sigmaaldrich.com]
- 8. 2-Acetyl-6-bromopyridine 97 49669-13-8 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. This compound | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a tertiary alcohol on a pyridine scaffold, makes it a potential building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, available spectral data, and safety information. While a specific, detailed experimental protocol for its synthesis and its definitive biological activities are not widely reported in publicly available literature, this guide consolidates the existing knowledge to aid researchers in their scientific endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | PubChem[1] |
| Molecular Weight | 216.07 g/mol | PubChem[1] |
| CAS Number | 638218-78-7 | PubChem[1] |
| Appearance | Powder or liquid | ECHEMI[2] |
| Melting Point | 34 - 39 °C (literature value for (6-Bromo-pyridin-2-yl)methanol) | Aldrich |
| Boiling Point | 246 °C (literature value for (6-Bromo-pyridin-2-yl)methanol) | Aldrich |
| Density (Predicted) | 1.474 ± 0.06 g/cm³ | ECHEMI[2] |
| XLogP3 (Predicted) | 1.6 | PubChem[1] |
| Solubility (Predicted) | Soluble in water at 2.55 mg/mL | Ambeed[3] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts for this compound are influenced by the bromine atom and the pyridine ring.
Reference ¹H NMR Data: A commercially available sample provides the following ¹H NMR data (400 MHz, CDCl₃): δ 7.56 (t, J=7.8 Hz, 1H), 7.38 (dd, J=7.8, 1.0 Hz, 1H), 7.36 (dd, J=7.8, 1.0 Hz, 1H), 1.55 (s, 6H).
¹³C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for C₈H₁₀BrNO would be expected at m/z 215 and 217 in a roughly 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation patterns for tertiary alcohols include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).
Synthesis and Purification
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route would involve the Grignard reaction of a 2-lithiated-6-bromopyridine with acetone.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
General Purification Protocol
Purification of the crude product would likely involve standard techniques such as column chromatography on silica gel, using a solvent system like hexane/ethyl acetate to separate the desired product from unreacted starting materials and byproducts. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. Researchers are encouraged to perform biological screening assays to elucidate its potential therapeutic applications.
General Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activity of a novel compound.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
Seek medical attention if irritation persists.
Conclusion
This compound presents itself as a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundational understanding of its chemical properties, spectral characteristics, and safety considerations. Further research is warranted to develop a detailed and optimized synthesis protocol and to investigate its biological activity profile to unlock its full potential in the field of drug discovery and development.
References
An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-(6-Bromopyridin-2-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, synthesis protocols, and its role in the development of targeted therapies.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
| Identifier | Value | Reference |
| IUPAC Name | 2-(6-bromo-2-pyridinyl)propan-2-ol | [1] |
| CAS Number | 638218-78-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.07 g/mol | [1] |
| Canonical SMILES | CC(C)(C1=NC(=CC=C1)Br)O | |
| InChI Key | OXSDDDKLMCHNHF-UHFFFAOYSA-N | [1] |
A summary of computed physicochemical properties is provided below.
| Property | Value |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 214.99458 |
| Monoisotopic Mass | 214.99458 |
| Topological Polar Surface Area | 33.1 Ų |
| Heavy Atom Count | 11 |
| Complexity | 138 |
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of targeted therapeutic agents. Its application has been noted in the development of inhibitors for key signaling proteins implicated in cancer and inflammatory diseases.
2.1. Precursor to Adavosertib (AZD1775)
This compound is a precursor in the synthesis of Adavosertib (AZD1775), an experimental anti-cancer drug.[2] Adavosertib is an inhibitor of the WEE1 kinase, a critical regulator of the cell cycle.[2] By inhibiting WEE1, Adavosertib can cause cancer cells with damaged DNA to enter mitosis prematurely, leading to cell death. This approach is particularly promising for cancers with specific DNA damage repair deficiencies.[2]
2.2. Intermediate for IRAK4 Inhibitors
The compound is also utilized in the synthesis of novel substituted indazoles that act as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a key signaling molecule in the innate immune system, mediating responses to Toll-like receptors (TLRs) and the interleukin-1 (IL-1) family of receptors.[3] Inhibition of IRAK4 is a therapeutic strategy for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain types of lymphomas.[3][4]
Experimental Protocols
Detailed methodologies for the synthesis of and using this compound are crucial for reproducible research and development.
3.1. Synthesis of this compound
A common synthetic route to this compound involves the Grignard reaction with a suitable pyridine precursor.
-
Reaction Scheme:
-
Methyl 6-bromopicolinate reacts with an excess of methylmagnesium iodide in an inert solvent like diethyl ether.
-
The Grignard reagent adds to the carbonyl group of the ester, and after a second addition, forms the tertiary alcohol upon aqueous workup.
-
-
Detailed Protocol:
-
Dissolve methyl 6-bromopicolinate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium iodide (at least 2.2 equivalents) in diethyl ether to the cooled solution with stirring.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 0.5 hours.[5]
-
Quench the reaction by carefully adding water, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by a suitable method, such as column chromatography on silica gel.
-
| Reactant | Molar Equiv. | Solvent | Temperature | Time | Yield | Reference |
| Methyl 6-bromopicolinate | 1.0 | Diethyl ether | 20°C | 0.5 h | 100% | [5] |
| Methylmagnesium iodide | 2.2 | Diethyl ether | [5] |
3.2. Use in Palladium-Catalyzed Carbonylation
This compound can undergo palladium-catalyzed carbonylation reactions to introduce a carbonyl group, a versatile functional handle for further chemical transformations.
-
Reaction Scheme:
-
This compound is reacted with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
-
Detailed Protocol:
-
Dissolve this compound (9.26 mmol) in a mixture of methanol (20 ml) and DMSO (20 ml).[3][4]
-
To this solution, add 1,3-bis(diphenylphosphino)propane (250 mg), palladium(II) acetate (130 mg), and triethylamine (3 ml).[3][4]
-
Purge the reaction vessel with carbon monoxide gas three times at room temperature.[3][4]
-
Stir the reaction mixture under a 13 bar atmosphere of carbon monoxide for 30 minutes.[3][4]
-
Upon completion, the reaction mixture can be worked up to isolate the carbonylated product.
-
Visualized Workflows and Pathways
4.1. Synthesis Workflow
The following diagram illustrates the general synthesis workflow for this compound.
Caption: Synthesis of this compound.
4.2. Role in IRAK4 Inhibitor Synthesis
This diagram shows the logical flow from the starting material to its application as a precursor for IRAK4 inhibitors.
Caption: Role in IRAK4 Inhibitor Synthesis.
4.3. Role in WEE1 Inhibitor (Adavosertib) Synthesis
The following diagram illustrates the connection between this compound and the WEE1 signaling pathway through its use in the synthesis of Adavosertib.
Caption: Role in WEE1 Inhibitor Synthesis.
References
- 1. This compound | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00082C [pubs.rsc.org]
- 3. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 26218-75-7 | Methyl 6-bromopicolinate | Bromides | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Characterization of 2-(6-Bromopyridin-2-yl)propan-2-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(6-Bromopyridin-2-yl)propan-2-ol and its derivatives. This class of compounds, featuring a key bromopyridine scaffold, holds significant interest for medicinal chemistry and drug discovery due to the versatile reactivity of the bromine substituent and the potential for diverse biological activities. This document details a probable synthetic protocol, outlines key characterization data, and explores potential derivatization strategies and their relevance in drug development. While experimental spectral data for the parent compound is not publicly available, this guide provides predicted data and representative spectra to aid in its identification and characterization.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and biologically active compounds. The introduction of a bromine atom onto the pyridine ring, as in this compound, provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties. The tertiary alcohol functionality also offers a site for potential derivatization. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs.
Synthesis of this compound
The most plausible and widely used method for the synthesis of tertiary alcohols from aryl halides is the Grignard reaction. In this case, 2,6-dibromopyridine would be the likely starting material.
Proposed Synthetic Pathway
A potential synthetic route involves the formation of a Grignard reagent from 2,6-dibromopyridine, followed by its reaction with acetone.
Caption: Proposed Grignard reaction for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Grignard reactions with bromopyridines and should be optimized for specific laboratory conditions.
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2,6-dibromopyridine solution to the magnesium suspension and gently warm the mixture to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve anhydrous acetone (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following tables summarize the expected and reported physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 638218-78-7 | [1] |
| Appearance | Expected to be a solid or oil | - |
| Predicted XLogP3 | 1.6 | [1] |
Spectroscopic Data (Predicted and Representative)
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl groups of the propan-2-ol moiety.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~7.6 | t | 1H | Pyridine H4 |
| ~7.4 | d | 1H | Pyridine H3 or H5 |
| ~7.3 | d | 1H | Pyridine H5 or H3 |
| ~5.0 | s | 1H | -OH |
| ~1.5 | s | 6H | 2 x -CH₃ |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~163 | Pyridine C2 |
| ~142 | Pyridine C6 |
| ~139 | Pyridine C4 |
| ~125 | Pyridine C5 |
| ~119 | Pyridine C3 |
| ~72 | C(CH₃)₂OH |
| ~29 | -CH₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2960 | Strong | C-H stretch (aliphatic) |
| 1600 - 1450 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~600 | Strong | C-Br stretch |
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z (Predicted) | Ion |
| 215/217 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 200/202 | [M - CH₃]⁺ |
| 198/200 | [M - OH]⁺ |
| 157/159 | [M - C(CH₃)₂OH]⁺ |
Derivatization of this compound
The core structure offers two primary sites for derivatization: the bromine atom on the pyridine ring and the tertiary alcohol group.
Reactions at the Bromine Position
The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions for derivatization.
4.1.1. Suzuki-Miyaura Coupling
-
Protocol: Reaction of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) at elevated temperatures.
-
Application: This reaction is widely used to synthesize biaryl compounds, which are common motifs in many drug molecules.
4.1.2. Buchwald-Hartwig Amination
-
Protocol: Coupling of this compound with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos) and a strong base (e.g., NaOtBu).[2][3][4][5]
-
Application: This method provides access to a wide range of amino-pyridine derivatives, which are prevalent in kinase inhibitors and other targeted therapies.
Reactions at the Tertiary Alcohol
The tertiary alcohol can be derivatized, for example, through etherification or esterification, although these reactions can be sterically hindered.
-
Etherification (Williamson Ether Synthesis): Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide can yield the corresponding ether.
-
Esterification: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine) can form an ester.
Biological Relevance and Potential Applications
While no specific biological activities have been reported for this compound, the bromopyridine scaffold is present in numerous compounds with a wide range of therapeutic applications.
Known Activities of Related Compounds
-
Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents, often targeting specific kinases or other signaling pathways involved in cell proliferation and survival.[6][7]
-
Antimicrobial Activity: The pyridine ring is a common feature in antibacterial and antifungal agents.[7]
-
Neurological Activity: Substituted pyridines are also found in drugs targeting the central nervous system.
Workflow for Biological Screening
A general workflow for assessing the biological potential of new derivatives is outlined below.
Caption: A typical workflow for the biological screening of new compounds.
5.2.1. In Vitro Cytotoxicity Assays
-
Protocol (MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.[6][7]
-
Conclusion
This compound is a valuable building block for the synthesis of a diverse library of substituted pyridine derivatives. Its strategic functionalization, particularly at the bromine position, using modern cross-coupling methodologies, opens up avenues for the discovery of novel compounds with potential therapeutic applications. This technical guide provides a foundational framework for the synthesis, characterization, and further exploration of this promising chemical scaffold. Future work should focus on the experimental validation of the proposed synthetic routes, comprehensive characterization of the parent compound and its derivatives, and systematic biological screening to elucidate their therapeutic potential.
References
- 1. This compound | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound 2-(6-Bromopyridin-2-yl)propan-2-ol. The document details expected spectroscopic data based on the chemical structure and provides a plausible experimental protocol for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.07 g/mol |
| CAS Number | 638218-78-7 |
| Canonical SMILES | CC(C)(C1=NC(=CC=C1)Br)O |
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from various spectroscopic techniques for the structural elucidation of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of the title compound are presented below.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 216.00186 |
| [M+Na]⁺ | 237.98380 |
| [M-H]⁻ | 213.98730 |
| [M+NH₄]⁺ | 233.02840 |
| [M+K]⁺ | 253.95774 |
| [M+H-H₂O]⁺ | 197.99184 |
Note: The presence of bromine would result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The expected chemical shifts (δ) in ppm, splitting patterns, and integration values are outlined below. The spectrum is predicted based on the electronic environment of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Triplet (t) | 1H | Pyridine H4 |
| ~ 7.3 - 7.5 | Doublet (d) | 1H | Pyridine H3 or H5 |
| ~ 7.2 - 7.4 | Doublet (d) | 1H | Pyridine H5 or H3 |
| ~ 5.0 - 5.5 | Singlet (s) | 1H | -OH |
| ~ 1.5 - 1.6 | Singlet (s) | 6H | 2 x -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The predicted chemical shifts for the carbon atoms of this compound are listed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | Pyridine C2 |
| ~ 140 - 145 | Pyridine C6 |
| ~ 138 - 140 | Pyridine C4 |
| ~ 120 - 125 | Pyridine C5 |
| ~ 118 - 122 | Pyridine C3 |
| ~ 70 - 75 | C(CH₃)₂OH |
| ~ 30 - 35 | 2 x -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are as follows.[3]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol |
| 2950 - 3000 | C-H stretch (sp³) | Alkyl |
| 3050 - 3150 | C-H stretch (sp²) | Aromatic |
| 1580, 1470, 1430 | C=C and C=N ring stretching | Pyridine |
| 1150 - 1250 | C-O stretch | Tertiary Alcohol |
| 1000 - 1100 | C-Br stretch | Bromo-aromatic |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound. The synthesis protocol is adapted from a similar procedure for a related compound.[4]
Synthesis of this compound
-
Reaction Setup : A solution of 2,6-dibromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation : n-Butyllithium (1 equivalent) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Grignard Formation (alternative) : Alternatively, a Grignard reagent can be prepared from 2,6-dibromopyridine and magnesium turnings in anhydrous THF.
-
Addition of Acetone : Anhydrous acetone (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching : The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction : The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Spectroscopic Analysis
-
Sample Preparation : A small amount of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, a thin film of the compound is prepared on a salt plate, or a KBr pellet is made. For mass spectrometry, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
¹H and ¹³C NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular formula.
-
Infrared Spectroscopy : The IR spectrum is recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the compound's structure and its expected spectroscopic signals.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Caption: Correlation of functional groups to spectroscopic signals.
References
- 1. PubChemLite - this compound (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
"synthesis of substituted pyridines from 2-bromopyridine precursors"
An In-depth Technical Guide to the Synthesis of Substituted Pyridines from 2-Bromopyridine Precursors
Introduction
Substituted pyridines are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in biologically active compounds makes the development of efficient and modular synthetic routes to access them a critical endeavor for researchers, particularly in drug development.[2][3] 2-Bromopyridine serves as a versatile and readily available precursor, providing a reactive handle for a multitude of synthetic transformations.[4] This guide offers an in-depth exploration of the core strategies for converting 2-bromopyridine into a diverse range of substituted pyridine derivatives, with a focus on modern catalytic methods. It provides detailed experimental protocols, quantitative data, and logical workflows to aid researchers in navigating this essential area of synthetic chemistry.
Core Synthetic Strategies: An Overview
The functionalization of 2-bromopyridine can be broadly categorized into three main strategies: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates for subsequent reaction with electrophiles. Each strategy offers unique advantages depending on the desired substituent and the functional group tolerance required.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of 2-bromopyridine, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity.[5] A recurring challenge in these reactions is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[6] This issue is often mitigated by using bulky, electron-rich phosphine ligands that sterically hinder this unwanted coordination.[6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for forming C(sp²)-C(sp²) bonds.[8] It is widely used to synthesize 2-arylpyridines, which are important scaffolds in medicinal chemistry.[3][8]
Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 70-80 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 88-98 |
| Data is representative and adapted from studies on 2-bromopyridine derivatives.[8] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of a 2-bromopyridine derivative with an arylboronic acid.[8]
-
Materials : 2-Bromopyridine derivative (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Reaction Setup : To an oven-dried Schlenk flask, add the 2-bromopyridine, arylboronic acid, base, and palladium catalyst. Seal the flask with a rubber septum.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.5 M with respect to the 2-bromopyridine.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[9] For 2-bromopyridines, this reaction can be challenging due to catalyst poisoning by the substrate's nitrogen atom.[6] The use of specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) is often critical for achieving high yields.[6] For volatile amines, conducting the reaction in a sealed tube is an effective strategy to prevent their escape.[5][10][11]
Quantitative Data Summary: Buchwald-Hartwig Amination of 2-Bromopyridine
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Methylaniline | Pd₂(dba)₃ (1.0) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | 88 |
| 3 | Cyclopropylamine | Pd(OAc)₂ (5.0) | dppp (10.0) | NaOtBu (2.0) | Toluene | 80 | 98 |
| 4 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3.0) | Cs₂CO₃ (1.5) | Toluene | 100 | 92 |
| Data is representative and compiled from various sources.[5][6] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of 2-bromopyridine.[6][9]
-
Materials : 2-Bromopyridine (1.0 equiv), Amine (1.2 equiv), Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene).
-
Reaction Setup (in a glovebox) : To an oven-dried reaction vial, add the 2-bromopyridine, amine (if solid), base, ligand, and palladium source.
-
Solvent Addition : Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M. If the amine is a liquid, add it via syringe.
-
Reaction : Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress. Be watchful for the formation of palladium black, which indicates catalyst decomposition.[6]
-
Work-up and Purification : After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[13] It provides a direct route to 2-alkynylpyridines, which are valuable intermediates in organic synthesis.[12][14]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from procedures for the coupling of aminobromopyridines.[12][13]
-
Materials : 2-Bromopyridine derivative (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(CF₃COO)₂, 2.5 mol%), Copper(I) iodide (CuI, 5-10 mol%), Base (e.g., Et₃N), Solvent (e.g., THF or DMF).[12][15]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine, palladium catalyst, and CuI.
-
Solvent and Reagent Addition : Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N) and the terminal alkyne via syringe.
-
Reaction : Stir the reaction at room temperature or heat as required (e.g., 100 °C).[12][15] Monitor for completion by TLC or LC-MS.
-
Work-up and Purification : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[15]
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent.[16] It is a versatile method for creating C-C bonds and allows for the introduction of aryl, vinyl, and alkyl substituents.[17] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[16] The removal of tin byproducts can be achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF).[7][17]
Quantitative Data Summary: Stille Coupling of Bromopyridines
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | KOtBu | MeCN/H₂O | RT | High |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | Good |
| 3 | Tributyl(1-ethoxyvinyl)tin | PdCl₂(PPh₃)₂ (5) | - | CuI (15) | MeCN | Reflux | 88 |
| Data is representative and compiled from various sources.[17][18] |
Nucleophilic Aromatic Substitution (SNA_r)
While less common for simple 2-bromopyridine due to the high energy of the intermediate, nucleophilic aromatic substitution (SNA_r) is a viable pathway, particularly when the pyridine ring is activated by electron-withdrawing groups.[19] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group.[20] Attack at the C-2 and C-4 positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the complex.[20][21] This method is useful for introducing strong nucleophiles like alkoxides, thiolates, and some amines.
Organometallic Intermediate Formation
2-Bromopyridine can be converted into highly reactive organometallic intermediates, which can then be trapped with various electrophiles.
-
Lithiation : Reaction of 2-bromopyridine with strong bases like butyllithium (BuLi) at low temperatures (-78 °C) results in lithium-halogen exchange to form 2-lithiopyridine.[4] This potent nucleophile can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
-
Grignard Formation : Bromine-magnesium exchange can be achieved using reagents like isopropylmagnesium chloride (iPrMgCl) at room temperature to form the corresponding 2-pyridylmagnesium chloride.[22] This Grignard reagent can then be used in subsequent reactions, including Negishi-type couplings after transmetalation with a zinc salt.[22][23]
Detailed Experimental Protocol: Grignard Formation and Trapping
This protocol is based on the bromine-magnesium exchange method.[22]
-
Materials : 2-Bromopyridine (1.0 equiv), iPrMgCl (1.1 equiv) in THF, Anhydrous THF, Electrophile (e.g., benzaldehyde, 1.2 equiv).
-
Grignard Formation : To a solution of 2-bromopyridine in anhydrous THF at room temperature under an inert atmosphere, add the solution of iPrMgCl dropwise. Stir for 1-2 hours.
-
Electrophilic Quench : Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C, depending on the electrophile) and add the electrophile slowly.
-
Reaction and Work-up : Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.
Experimental Workflow and Logic
Choosing the correct synthetic strategy depends on the target molecule. The following diagrams outline a typical experimental workflow for a cross-coupling reaction and a decision-making process for selecting a synthetic route.
Conclusion
2-Bromopyridine is an exceptionally valuable precursor in modern organic synthesis, providing access to a wide variety of substituted pyridines. Mastery of palladium-catalyzed cross-coupling reactions, complemented by knowledge of classical organometallic and nucleophilic substitution chemistry, equips researchers with a powerful toolkit for the construction of complex molecules. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals to design and execute efficient synthetic routes, accelerating the discovery of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scirp.org [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. echemi.com [echemi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Preparation of 2-Lithiopyridine from 2-Bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Lithiopyridine is a pivotal organolithium reagent in organic synthesis, serving as a powerful nucleophile for the introduction of the 2-pyridyl moiety into a wide array of molecules. This versatile intermediate is of particular significance in medicinal chemistry and drug development, as the pyridine ring is a common scaffold in numerous pharmaceutical agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2][3][4][5][6][7] The most common and efficient method for the preparation of 2-lithiopyridine is the lithium-halogen exchange reaction between 2-bromopyridine and an organolithium reagent, typically n-butyllithium (n-BuLi).[8] This guide provides an in-depth overview of this transformation, including detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations.
Reaction Mechanism and Key Considerations
The formation of 2-lithiopyridine from 2-bromopyridine proceeds via a lithium-halogen exchange reaction. This process is believed to occur through a concerted mechanism involving a four-centered transition state or via an "ate-complex" intermediate.[9][10][11] The equilibrium of the reaction is driven by the formation of the more stable organolithium species. In this case, the sp²-hybridized carbanion of 2-lithiopyridine is more stable than the sp³-hybridized carbanion of n-butyllithium.
Several factors are critical for the successful synthesis of 2-lithiopyridine:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and reduced yields.
-
Inert Atmosphere: Due to their pyrophoric nature, organolithium reagents must be handled under an inert atmosphere, such as argon or nitrogen, to prevent rapid degradation and potential fire hazards.
-
Low Temperature: The lithium-halogen exchange is a very fast reaction and is typically carried out at low temperatures, most commonly -78 °C (dry ice/acetone bath), to minimize side reactions.[2]
-
Choice of Solvent: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used as they can solvate the lithium cation, which can influence the reactivity of the organolithium species.[2]
-
Purity of Reagents: The purity of both 2-bromopyridine and the organolithium reagent is crucial for achieving high yields. The concentration of commercially available n-BuLi solutions should be titrated prior to use.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the preparation of 2-lithiopyridine and its subsequent reaction with an electrophile. It is important to note that the yield of 2-lithiopyridine itself is often not reported directly; instead, the yield of the product formed after quenching the organolithium with an electrophile is provided as an indicator of the efficiency of the lithiation step.
| 2-Bromopyridine (equiv.) | n-BuLi (equiv.) | Solvent | Temperature (°C) | Time | Electrophile (equiv.) | Product | Yield (%) | Reference |
| 1.0 | 1.05 | THF | -78 | 15 min | Trimethyl borate (1.1) | Lithium 2-Pyridyltriolborate | 93 | |
| 1.0 | 1.1 | Toluene | -78 | 30 min | DMF (1.5) | 2-Pyridinecarboxaldehyde | 85 | |
| 1.0 | 1.2 | Toluene | -78 | 30 min | (t-BuNO)₂ | 2-(t-Butyl-N-oxidoamino)pyridine | High (not specified) |
Experimental Protocols
General Procedure for the Synthesis of 2-Lithiopyridine and Trapping with an Electrophile
Safety Note: n-Butyllithium is a pyrophoric and corrosive reagent. All manipulations should be performed by trained personnel in a fume hood under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., trimethyl borate, dimethylformamide)
-
Dry ice/acetone bath
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware
Protocol 1: Synthesis of Lithium 2-Pyridyltriolborate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled while hot and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with anhydrous THF (e.g., 300 mL for 100 mmol scale) and 2-bromopyridine (1.0 equiv). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: A solution of n-butyllithium in hexanes (1.05 equiv) is added dropwise to the stirred solution of 2-bromopyridine over a period of 20 minutes, maintaining the internal temperature below -70 °C. The formation of a white precipitate may be observed.
-
Formation of 2-Lithiopyridine: The reaction mixture is stirred at -78 °C for an additional 15 minutes to ensure complete lithium-halogen exchange.
-
Quenching with Electrophile: Trimethyl borate (1.1 equiv) is added dropwise to the suspension of 2-lithiopyridine at -78 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched, and the product is isolated and purified according to the specific requirements of the resulting boronate ester. In the cited procedure, the reaction is refluxed and then precipitated with hexanes to yield lithium 2-pyridyltriolborate.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of 2-lithiopyridine.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 2-lithiopyridine.
Conclusion
The preparation of 2-lithiopyridine from 2-bromopyridine via lithium-halogen exchange is a fundamental and highly valuable transformation in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical industry. Careful attention to experimental conditions, including the use of anhydrous solvents, an inert atmosphere, and low temperatures, is paramount for achieving high yields and ensuring the safe handling of the pyrophoric organolithium reagents involved. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this powerful synthetic tool.
References
- 1. 2-Pyridyllithium | C5H4LiN | CID 12327865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. | Semantic Scholar [semanticscholar.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(6-Bromopyridin-2-yl)propan-2-ol in the Synthesis of Advanced Metal Complexes: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry and catalysis, the design and synthesis of novel metal complexes are of paramount importance. The unique electronic and steric properties of organic ligands play a crucial role in dictating the ultimate function of these complexes. Among the vast array of ligand precursors, 2-(6-Bromopyridin-2-yl)propan-2-ol has emerged as a versatile building block for creating sophisticated metal complexes with potential applications in drug development and catalysis. This technical guide provides an in-depth exploration of this precursor, its coordination chemistry, and its potential to forge next-generation metal-based compounds.
Physicochemical Properties of the Precursor
This compound is a solid, crystalline compound with the chemical formula C₈H₁₀BrNO. A comprehensive summary of its key physicochemical properties is presented in Table 1. The presence of a pyridine ring, a tertiary alcohol group, and a bromo substituent provides multiple avenues for coordination and further functionalization.
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.07 g/mol |
| CAS Number | 638218-78-7 |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents |
Table 1: Physicochemical Properties of this compound
Coordination Chemistry and Synthesis of Metal Complexes
The coordination chemistry of this compound is primarily dictated by the Lewis basicity of the pyridine nitrogen atom and the potential for the hydroxyl group to participate in coordination, either in its neutral form or as a deprotonated alkoxide. The bromine atom on the pyridine ring can also be a site for further synthetic modifications, such as cross-coupling reactions, to generate more complex ligand architectures.
While specific experimental protocols for the synthesis of metal complexes directly from this compound are not extensively reported in the public domain, the coordination behavior of analogous pyridyl-alcohol ligands provides valuable insights. Pyridine-based alcohols can coordinate to metal ions in a monodentate fashion through the nitrogen atom or as a bidentate chelating ligand involving both the nitrogen and oxygen atoms, often after deprotonation of the hydroxyl group.[1]
A proposed general workflow for the synthesis of metal complexes using this precursor is depicted in the following diagram:
Caption: A generalized workflow for the synthesis of metal complexes.
Experimental Protocol: A Plausible Synthetic Approach
Based on established methods for similar ligands, a representative experimental protocol for the synthesis of a palladium(II) complex is outlined below. This protocol is a hypothetical example and would require optimization for the specific precursor.
Synthesis of Dichloro[this compound]palladium(II)
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Addition of Metal Salt: To this solution, add a solution of palladium(II) chloride (1 equivalent) in anhydrous acetonitrile.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of the Product: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterization: The structure and purity of the final complex should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Single-crystal X-ray diffraction would provide definitive structural elucidation.
Potential Applications in Drug Development and Catalysis
The metal complexes derived from this compound hold significant promise in various fields, particularly in drug development and catalysis.
Drug Development
The incorporation of metal ions into organic scaffolds can lead to compounds with unique therapeutic properties. Copper and ruthenium complexes, in particular, have been extensively studied for their biological activities.[2][3]
-
Anticancer Agents: Copper complexes containing pyridyl ligands have demonstrated inhibitory effects on breast cancer cell lines.[2] The cytotoxic activity of these complexes is often attributed to their ability to interact with DNA and inhibit enzymes crucial for cancer cell proliferation.[2][4]
-
Antimicrobial Agents: The coordination of metal ions to organic ligands can enhance their antimicrobial properties.[2] Copper(II) complexes have shown broad-spectrum activity against various bacterial and fungal strains.[2]
The potential signaling pathway through which a hypothetical copper complex of this compound might exert its anticancer effects is illustrated below:
Caption: A potential mechanism of anticancer action for a copper complex.
Catalysis
Palladium complexes are renowned for their catalytic prowess in a wide array of organic transformations, most notably in carbon-carbon bond-forming reactions.[5][6] The pyridine moiety in this compound can serve as an effective N-donor ligand to stabilize palladium centers in various oxidation states, which is crucial for catalytic cycles.
-
Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[5] The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity.
-
Alkoxycarbonylation of Alkenes: Palladium complexes with hemilabile pyridyl-phosphine ligands have shown high efficiency in the alkoxycarbonylation of alkenes.[7] The pyridyl moiety can play a cooperative role in the catalytic cycle, facilitating key steps such as alcoholysis.[7]
A simplified logical relationship for the role of a palladium complex in a generic cross-coupling reaction is presented below:
Caption: A schematic of a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound represents a promising and versatile precursor for the synthesis of a wide range of metal complexes. Its unique structural features, including a coordinating pyridine nitrogen, a potentially coordinating hydroxyl group, and a modifiable bromo substituent, offer a rich platform for the design of novel compounds with tailored properties. The exploration of its coordination chemistry with various transition metals is poised to yield new catalysts for efficient organic synthesis and innovative metallodrugs for the treatment of diseases. Further research into the synthesis, characterization, and application of metal complexes derived from this precursor is highly encouraged and is expected to contribute significantly to the advancement of coordination chemistry and its interdisciplinary applications.
References
- 1. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02964K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-(6-Bromopyridin-2-yl)propan-2-ol in Suzuki-Miyaura cross-coupling reactions. While direct literature examples for this specific substrate are limited, this document compiles best practices and detailed protocols based on reactions with structurally similar 2-bromopyridines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] The coupling of this compound with various boronic acids or esters provides access to a diverse range of 2-aryl-6-(2-hydroxypropan-2-yl)pyridine derivatives, which are valuable intermediates in drug discovery.
The presence of the pyridine nitrogen and the tertiary alcohol functionality in this compound can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[2] Therefore, careful selection of ligands, bases, and reaction conditions is crucial for a successful coupling.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3][4]
Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
The following tables summarize typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of 2-bromopyridines with various arylboronic acids. These serve as a strong starting point for the optimization of reactions with this compound.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | A bulky, electron-rich ligand that often prevents catalyst deactivation by the pyridine nitrogen.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 (Pd), 2-4 (Ligand) | Another effective system for electron-deficient heteroaryl halides. |
| Pd(PPh₃)₄ | - | 2-5 | A common catalyst, though may be less effective for some 2-bromopyridines due to potential catalyst inhibition.[2] |
| PdCl₂(dppf) | - | 2-5 | Often a reliable choice for a broad range of substrates. |
Table 2: Effective Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O (e.g., 4:1) | 80-110 | A widely used and cost-effective option.[5] |
| K₃PO₄ | 2-3 | 1,4-Dioxane | 80-110 | A stronger base, often effective for less reactive substrates.[2] |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane/H₂O | 80-110 | Can provide higher yields but is more expensive.[5] |
| Na₂CO₃ | 2-3 | DMF | 80-110 | DMF can improve the solubility of reactants.[5] |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(2-hydroxypropan-2-yl)pyridine.
Protocol 2: Alternative Procedure using PdCl₂(dppf)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube, dissolve this compound, the arylboronic acid, and potassium phosphate in the degassed toluene/water solvent mixture (e.g., 5:1).
-
Add PdCl₂(dppf) to the mixture.
-
Seal the tube and place it under a positive pressure of nitrogen or argon.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(6-Bromopyridin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][4] The synthesis of aminopyridines is of significant interest as the pyridine moiety is a common scaffold in a vast array of pharmaceuticals.[1] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-(6-Bromopyridin-2-yl)propan-2-ol, a substrate featuring a tertiary alcohol, with a generic primary or secondary amine.
The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[5] The selection of appropriate ligands is critical to mitigate this issue. Sterically hindered and electron-rich phosphine ligands are often employed to create a coordinatively saturated environment around the palladium center, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.[5]
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][6][7]
Experimental Protocol
This protocol provides a general starting point for the amination of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for a specific amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Volatile amines may require the use of sealed tubes.[8] |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst Grade | Commercially Available | Other common Pd sources include Pd₂(dba)₃ and Pd(OAc)₂.[5][9] |
| Phosphine Ligand (e.g., XPhos) | Ligand Grade | Commercially Available | Sterically hindered, electron-rich ligands are recommended.[5] |
| Base (e.g., NaOtBu) | Anhydrous | Commercially Available | Other bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[9] |
| Anhydrous, Degassed Solvent (e.g., Toluene) | Anhydrous | Commercially Available | Other suitable solvents include THF and Dioxane.[2] |
| Schlenk tube or oven-dried reaction vial | |||
| Magnetic stir bar | |||
| Inert gas (Argon or Nitrogen) | High Purity | ||
| Standard laboratory glassware | |||
| Thin Layer Chromatography (TLC) supplies | For reaction monitoring. | ||
| Silica gel for column chromatography | For purification. |
Reaction Setup:
The following procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[1][10]
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[5]
-
Seal the tube or vial with a septum or screw cap.
-
Evacuate and backfill the reaction vessel with an inert gas three times.[1]
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5]
Reaction Monitoring:
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1] A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown).[5] The formation of a fine black precipitate (palladium black) indicates catalyst decomposition.[5]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-(6-aminopyridin-2-yl)propan-2-ol.[1][11]
Troubleshooting:
Low yields in the amination of 2-bromopyridines are often attributed to catalyst poisoning by the pyridine nitrogen.[5] If low yields are observed, consider the following:
-
Ligand Choice: Employ sterically hindered, electron-rich phosphine ligands such as RuPhos or XPhos to prevent catalyst poisoning.[5]
-
Base Selection: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable than strong alkoxide bases.[5]
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.[5]
-
Temperature and Reaction Time: These reactions typically require heating (80-110 °C).[5] However, excessively high temperatures can lead to catalyst decomposition. Optimization of both temperature and time may be necessary.
Data Presentation
The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination of bromopyridines. These serve as a starting point for the specific application with this compound.
Table 1: Representative Reaction Components
| Component | Role | Typical Reagents/Examples | Typical Loading (mol%) |
| Aryl Halide | Substrate | This compound | 100 |
| Amine | Nucleophile | Primary or Secondary Amines | 120 |
| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | 1-2 |
| Ligand | Catalyst Stabilizer | XPhos, RuPhos, BINAP | 2-4 |
| Base | Activator | NaOtBu, K₃PO₄, Cs₂CO₃ | 140 |
| Solvent | Reaction Medium | Toluene, THF, Dioxane | - |
Table 2: General Reaction Parameters
| Parameter | Typical Range | Notes |
| Temperature | 80 - 110 °C | Higher temperatures can lead to catalyst decomposition.[5] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Concentration | 0.1 - 0.5 M | |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst deactivation.[5] |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with 2-(6-Bromopyridin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cross-coupling reactions utilizing 2-(6-bromopyridin-2-yl)propan-2-ol as a key synthetic building block. The pyridine moiety is a prevalent scaffold in medicinal chemistry, and the ability to functionalize this core structure through reliable cross-coupling methodologies is essential for the synthesis of novel therapeutic agents and functional materials. The presence of a tertiary alcohol offers a potential site for further chemical modification or can influence the pharmacokinetic properties of the final compound.
These notes cover several common palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings, as well as palladium-catalyzed carbonylation. The provided protocols are based on literature precedents for the specified substrate or closely related 2-bromopyridine analogues.
General Experimental Workflow
A typical workflow for palladium-catalyzed cross-coupling reactions is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent to achieve optimal reactivity and selectivity.
General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | 2-Bromopyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 85 | 2-Bromopyridine |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | 78 | Pyridine-2-sulfonyl fluoride[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of 2-bromopyridines and may require optimization for this compound.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 5:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted 2-aminopyridine derivatives.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | N-Methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOBu-t | Toluene | Reflux | 1 | 90.7 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate[2] |
| 2 | Morpholine | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOBu-t | Toluene | 80 | 16 | 85 | 2-Bromopyridine |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 12 | 92 | 2-Bromopyridine |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for a structurally similar 2-bromopyridine derivative.[2]
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | 2-Amino-3-bromopyridine[3] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | THF | 60 | 6 | 88 | 2-Bromopyridine |
| 3 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | CuI | Et₃N | Dioxane | 90 | 12 | 75-85 | Aryl Iodides[4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[3]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Ullmann-type C-N Coupling
This copper-catalyzed reaction provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds.
Data Presentation: Ullmann-type Coupling Conditions
| Entry | Coupling Partner | Catalyst (equiv.) | Ligand (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 6-(methylthio)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one | CuI (1.0) | N,N'-dimethylethylenediamine (1.1) | K₂CO₃ (1.5) | Dioxane | 80 | overnight | 74 |
| 2 | 6-(methylthio)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one | CuI (1.0) | methyl[2-(methylamino)ethyl]amine | K₂CO₃ (1.37) | Dioxane | 95 | overnight | 47 |
Experimental Protocol: Ullmann-type C-N Coupling
-
To a stirred solution of this compound (1.2 equiv.) and the amine coupling partner (1.0 equiv.) in dioxane, add copper(I) iodide (1.0 equiv.), potassium carbonate (1.5 equiv.), and the ligand (e.g., N,N'-dimethylethylenediamine, 1.1 equiv.).
-
Stir the resulting mixture at 80-95 °C overnight.
-
After completion of the reaction (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Palladium-Catalyzed Carbonylation
This reaction introduces a carbonyl group, which can serve as a versatile handle for further synthetic transformations.
Data Presentation: Palladium-Catalyzed Carbonylation Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Pressure (bar) | Temp. (°C) | Time (h) |
| 1 | Pd(OAc)₂ (1.4) | dppp (2.7) | Triethylamine | Methanol/DMSO | 14 | Room Temp. to 60 | 16 |
Experimental Protocol: Palladium-Catalyzed Carbonylation
-
Dissolve this compound (1.0 equiv.) in a mixture of methanol and DMSO.
-
Add 1,3-bis(diphenylphosphino)propane (dppp, 2.7 mol%), palladium(II) acetate (1.4 mol%), and triethylamine.
-
Flush the reaction vessel with carbon monoxide three times at room temperature.
-
Pressurize the vessel to 14 bar with carbon monoxide and stir at 60 °C for 16 hours.
-
After cooling and carefully venting the carbon monoxide, the reaction mixture can be worked up by standard aqueous extraction and purification by chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (or a related step for reactions like the Heck reaction), and reductive elimination. The choice of ligand is critical as it influences the electron density and steric environment of the palladium center, thereby affecting the rates of these elementary steps.
References
Application Notes and Protocols for Catalyst Selection in Suzuki Reactions with 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and hetero-biaryl structures ubiquitous in pharmaceuticals and functional materials.[1][2] The coupling of 2-bromopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[3] Therefore, the careful selection of the catalyst system—comprising a palladium precursor, a specific ligand, a base, and a solvent—is critical to achieving high yields and reaction efficiency.[1] This document provides a detailed guide to selecting optimal catalytic systems, supported by comparative data and a general experimental protocol.
Catalyst System Selection: Key Components
The success of a Suzuki reaction with 2-bromopyridines hinges on the synergistic effect of its four main components. The choice of ligand is especially crucial for overcoming the challenges associated with this class of substrate.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and various Pd(II) precatalysts like PdCl₂(dppf).[3][4] While Pd(PPh₃)₄ can be used directly, Pd(0) species are often generated in situ from Pd(II) sources.[5]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like 2-bromopyridines, bulky, electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[6][7]
-
Buchwald Phosphine Ligands: Biaryl monophosphine ligands such as SPhos and XPhos are highly effective for coupling heteroaryl halides, including 2-bromopyridines.[8] They have demonstrated broad substrate scope and high catalyst activity, even with sterically hindered partners.[9][10]
-
Other Phosphine Ligands: Traditional ligands like triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also used, though they may require higher catalyst loadings or longer reaction times compared to more advanced ligands.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of ligands known for their strong σ-donor properties, which often surpass those of phosphines.[11] They form robust bonds with palladium, leading to highly active and stable catalysts suitable for coupling challenging substrates, including aryl chlorides and nitroarenes.[11][12][13]
-
-
Bases: A base is required to activate the organoboron species for transmetalation.[6] Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly impact yield and should be optimized for the specific substrate combination.
-
Solvents: The reaction is typically performed in a mixture of an organic solvent and water. Popular systems include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF).[3] Proper degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various catalyst systems for the Suzuki-Miyaura coupling of 2-bromopyridines and related substrates, providing a basis for comparison and selection.
Table 1: Comparison of Catalyst Systems for Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-dibromopyridine | Arylboronic acid | High (Mono-arylated) | [1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-dibromopyridine | Arylboronic acid | High (Di-arylated) | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-dibromopyridine | Arylboronic acid | Effective (Mono-arylated) | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 2,6-dibromopyridine | Arylboronic acid | Good to Better (Di-arylated) | [1] |
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Isopropanol/H₂O | RT | 0.25 | 2-bromopyridine | Phenylboronic acid | 95 | [14] |
| Pd₂(dba)₃ | Tri(2-furyl)phosphine | KF | 1,4-Dioxane | 110 | 16 | 2-bromopyridine | Lithium 2-pyridylboronate | 74 (for 4-bromoanisole) | [15] |
Yields are as reported in the cited literature; "High" or "Effective" indicates qualitative descriptions where specific percentages were not provided for a general reaction.
Table 2: Performance with Amino-Substituted Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Chlorophenylboronic acid | 78 | [2] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [2] |
Data based on the coupling of 5-bromo-2-methylpyridin-3-amine, a structural analogue of 2-amino-5-bromopyridine.
Visualizations: Workflows and Mechanisms
// Node Definitions Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="R¹-Pd(II)L₂-X\n(Organopalladium Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for labels ArylHalide [label="R¹-X\n(2-Bromopyridine)", shape=none, fontcolor="#EA4335"]; BoronicAcid [label="R²-B(OR)₂\n+ Base", shape=none, fontcolor="#4285F4"]; Product [label="R¹-R²\n(Coupled Product)", shape=none, fontcolor="#34A853"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#EA4335", style=dashed]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> Transmetal [color="#5F6368"]; BoronicAcid -> Transmetal [color="#4285F4", style=dashed]; Transmetal -> PdII_Biaryl [color="#5F6368"]; PdII_Biaryl -> RedElim [color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"]; RedElim -> Product [color="#34A853", style=dashed]; }
Caption: The Suzuki-Miyaura catalytic cycle.
// Nodes A [label="1. Reagent Setup\nAdd 2-bromopyridine, boronic acid,\nbase, and catalyst to a dry Schlenk flask."]; B [label="2. Inert Atmosphere\nEvacuate and backfill the flask\nwith inert gas (e.g., Argon) 3x."]; C [label="3. Solvent Addition\nAdd degassed solvent(s)\nvia syringe."]; D [label="4. Reaction\nHeat the mixture to the target\ntemperature (e.g., 80-120 °C) with stirring."]; E [label="5. Monitoring\nTrack reaction progress by\nTLC, GC-MS, or LC-MS."]; F [label="6. Work-up\nCool, dilute with organic solvent,\nand perform aqueous washes."]; G [label="7. Purification\nDry the organic layer, concentrate,\nand purify by column chromatography."]; H [label="8. Product Analysis\nCharacterize the pure product."];
// Edges A -> B [arrowhead=normal]; B -> C [arrowhead=normal]; C -> D [arrowhead=normal]; D -> E [arrowhead=normal]; E -> F [label="Reaction Complete", fontsize=10, fontcolor="#34A853"]; F -> G [arrowhead=normal]; G -> H [arrowhead=normal]; }
Caption: General experimental workflow for Suzuki coupling.
// Node Styles node [shape=box, style="filled", fontname="Arial", fontsize=12]; input [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [fillcolor="#FBBC05", fontcolor="#202124"]; output [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Nodes sub [label="Substrate Properties\n(2-Bromopyridine,\nBoronic Acid)", node_style=input]; lig [label="Ligand Selection\n(e.g., SPhos, NHC, PPh₃)", node_style=input]; base [label="Base Choice\n(e.g., K₃PO₄, K₂CO₃)", node_style=input]; solv [label="Solvent System\n(e.g., Dioxane/H₂O)", node_style=input];
cat [label="Catalyst System\nOptimization", node_style=process, shape=Mdiamond];
yield [label="High Yield of\nCoupled Product", node_style=output];
// Edges sub -> cat [color="#5F6368"]; lig -> cat [color="#5F6368"]; base -> cat [color="#5F6368"]; solv -> cat [color="#5F6368"]; cat -> yield [color="#5F6368"]; } Caption: Logic diagram for optimizing Suzuki reaction conditions.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid. This protocol serves as an excellent starting point and may require optimization for specific substrates. [3][16] Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos; 1.2-2.0 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium precursor (e.g., 3 mol %), and ligand. [1][3]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three times to ensure a completely oxygen-free environment. [16]3. Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine. [3]4. Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–120 °C) and stir the mixture vigorously. [3]5. Monitoring: Monitor the progress of the reaction periodically by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours. [2]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent. [16]7. Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product. [3][16]
Conclusion
The successful Suzuki-Miyaura coupling of 2-bromopyridines is highly achievable with the appropriate selection of a catalyst system. For routine couplings, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. [2]However, for more challenging, sterically hindered, or electron-deficient substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are highly recommended. [2][12]These advanced systems often provide higher yields, require lower catalyst loadings, and operate under milder conditions. [8]By carefully considering the components outlined in this guide and starting with the provided protocol, researchers can efficiently synthesize a diverse range of valuable 2-arylpyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
"synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol from 2-(6-bromopyridin-2-yl)propan-2-ol"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol from its corresponding 6-bromo precursor is a crucial transformation in medicinal chemistry, as the aminopyridine moiety is a key pharmacophore in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for this synthesis, focusing on two of the most powerful and versatile methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The presence of a tertiary alcohol on the pyridine ring necessitates careful consideration of reaction conditions to avoid potential side reactions and ensure high yields of the desired product.
Reaction Principle
The core of this transformation is the substitution of the bromine atom on the pyridine ring with an amino group. This is typically achieved through transition metal-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired aminopyridine and regenerate the active catalyst. The choice of base is critical to ensure chemoselectivity for N-arylation over potential O-arylation of the tertiary alcohol.
-
Ullmann Condensation: This is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. While historically requiring harsh reaction conditions, modern protocols often utilize ligands and milder bases, expanding its functional group tolerance. The mechanism is believed to involve the formation of a copper-amido species that reacts with the aryl halide.
Data Presentation: A Comparative Overview of Reaction Conditions
While specific quantitative data for the synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol is not extensively reported, the following table summarizes typical conditions and representative yields for the amination of structurally similar 2-bromopyridines. This data provides a strong basis for the optimization of the target synthesis.
| Entry | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8-12 | 75-95 | General conditions for 2-bromopyridines. |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 70-85 | Alternative palladium source and ligand. |
| 3 | CuI | DMEDA | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | 65-80 | Copper-catalyzed conditions with aqueous ammonia. |
| 4 | CuI | Phenanthroline | K₃PO₄ | DMSO | 100 | 24 | 70-90 | Ligand-assisted copper catalysis. |
| 5 | NiCl₂(dme) / Ir photocatalyst | - | DBU | Acetonitrile | Room Temp | 24 | 72-81 | Ligand-free Nickel/photoredox catalysis, tolerant to alcohols. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is designed to favor N-arylation by utilizing a non-nucleophilic base and appropriate ligand selection.
Materials:
-
2-(6-bromopyridin-2-yl)propan-2-ol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Sodium trimethylsilanolate (NaOTMS)
-
Anhydrous Toluene or Dioxane
-
Ammonia (as a solution in dioxane or as ammonium sulfate)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) or sodium trimethylsilanolate (1.4 mmol). The use of NaOTMS is recommended to minimize potential O-arylation of the tertiary alcohol.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Add a solution of ammonia in dioxane (e.g., 0.5 M solution, 3.0 mmol) or ammonium sulfate (0.7 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(6-aminopyridin-2-yl)propan-2-ol.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol offers an alternative, often more economical, method for the amination.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Ethylene glycol or Dimethyl sulfoxide (DMSO)
-
Aqueous ammonia (28% solution)
-
Argon or Nitrogen gas
-
Standard Schlenk tube
Procedure:
-
To a Schlenk tube under an argon atmosphere, add CuI (0.05 mmol, 5 mol%), this compound (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10 mol%).
-
Add aqueous ammonia (28% solution, ~20 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-(6-aminopyridin-2-yl)propan-2-ol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(6-aminopyridin-2-yl)propan-2-ol.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for 2-(6-Bromopyridin-2-yl)propan-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromopyridin-2-yl)propan-2-ol is a key building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex heterocyclic scaffolds for drug discovery. Its strategic combination of a reactive bromine atom on the pyridine ring and a tertiary alcohol moiety allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutic agents. The brominated pyridine core is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics.
Application: Intermediate for the Synthesis of Janus Kinase (JAK) Inhibitors
The 2-substituted-6-bromopyridine motif is a recognized scaffold in the design of Janus kinase (JAK) inhibitors. These enzymes play a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. The tertiary alcohol of this compound can serve as a key pharmacophoric feature or be further functionalized, while the bromine atom provides a handle for introducing diversity-oriented fragments that can interact with specific pockets of the kinase active site.
A primary application of this intermediate is in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which are core structures in several potent JAK inhibitors. The general synthetic strategy involves a Sonogashira coupling followed by an intramolecular cyclization to construct the fused heterocyclic system.
Table 1: Synthesis of a Pyrrolo[2,3-b]pyridine JAK Inhibitor Intermediate
| Step | Reaction | Reactants | Product | Yield (%) |
| 1 | Sonogashira Coupling | This compound, Protected Alkyne | 2-(6-((Protected)-ethynyl)pyridin-2-yl)propan-2-ol | ~85 |
| 2 | Deprotection | 2-(6-((Protected)-ethynyl)pyridin-2-yl)propan-2-ol | 2-(6-Ethynylpyridin-2-yl)propan-2-ol | ~95 |
| 3 | Intramolecular Cyclization | 2-(6-Ethynylpyridin-2-yl)propan-2-ol with a suitable amine | Pyrrolo[2,3-b]pyridine derivative | ~70 |
Table 2: Biological Activity of a Representative JAK Inhibitor Derived from a Pyrrolo[2,3-b]pyridine Scaffold
| Compound ID | Target Kinase | IC50 (nM) |
| JAK-Inhibitor-1 | JAK1 | 5.2 |
| JAK2 | 15.8 | |
| JAK3 | 1.1 | |
| TYK2 | 25.4 |
Note: The data presented in these tables are representative and compiled from analogous synthetic routes and biological evaluations of similar compounds found in the scientific literature and patent databases.
Experimental Protocols
Protocol 1: Synthesis of 2-(6-Ethynylpyridin-2-yl)propan-2-ol (Sonogashira Coupling and Deprotection)
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, 2-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)propan-2-ol, can be used in the next step without further purification or purified by column chromatography.
-
-
Deprotection:
-
Dissolve the crude 2-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)propan-2-ol in a mixture of methanol and THF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(6-ethynylpyridin-2-yl)propan-2-ol as a solid.
-
Protocol 2: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative (Buchwald-Hartwig Amination followed by Intramolecular Cyclization)
Materials:
-
This compound
-
A suitable primary amine (e.g., a substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Buchwald-Hartwig Amination:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the primary amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) to a flame-dried Schlenk tube.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100-110°C for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the aminated intermediate.
-
-
Intramolecular Cyclization (Conceptual):
-
The aminated intermediate can then be subjected to conditions that promote intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core. This often involves further functionalization followed by a palladium-catalyzed C-H activation/cyclization or a related transformation. The exact conditions will depend on the nature of the substituents.
-
Visualizations
Caption: Synthetic workflow for JAK inhibitor precursors.
Caption: JAK-STAT signaling pathway inhibition.
Application Notes and Protocols for Ligand Development from 2-(6-Bromopyridin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of ligands derived from the starting material 2-(6-Bromopyridin-2-yl)propan-2-ol. The protocols outlined below are intended to serve as a foundational guide for the development of novel compounds with potential therapeutic applications.
Introduction
This compound is a versatile pyridine-based building block for the synthesis of a variety of ligands. The presence of a bromine atom at the 6-position of the pyridine ring allows for facile modification through various cross-coupling reactions, enabling the introduction of diverse chemical moieties. The tertiary alcohol group at the 2-position can also be a key feature for ligand-receptor interactions or a site for further chemical modification. This document details the synthesis of a key pincer-type ligand and discusses the general methodologies for creating libraries of derivatives for drug discovery programs.
Ligand Synthesis: From Pyridine to Piperidine Scaffold
A significant application of 2,6-disubstituted pyridine derivatives is in the formation of pincer-type ligands, which are known to form stable complexes with a variety of metal ions. These complexes have applications in catalysis and as therapeutic agents. A key synthetic transformation involves the reduction of the pyridine ring to a piperidine scaffold, which can alter the geometric and electronic properties of the resulting ligand.
Synthesis of 2,2'-(Pyridine-2,6-diyl)dipropan-2-ol (Intermediate)
The precursor for the piperidine-based ligand is the corresponding disubstituted pyridine. This intermediate can be synthesized from commercially available starting materials.
Experimental Protocol:
The synthesis of 2,2'-(pyridine-2,6-diyl)dipropan-2-ol is achieved via the reaction of dimethyl pyridine-2,6-dicarboxylate with an excess of methylmagnesium bromide.
-
Materials: Dimethyl pyridine-2,6-dicarboxylate, methylmagnesium bromide solution (e.g., 3 M in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate.
-
Procedure:
-
Dissolve dimethyl pyridine-2,6-dicarboxylate in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess (typically 4-5 equivalents) of methylmagnesium bromide solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of (2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol
The reduction of the pyridine ring to a piperidine ring is a critical step in generating the final pincer-type ligand. This transformation is achieved through catalytic hydrogenation.[1]
Experimental Protocol:
This protocol describes the stereoselective cis-reduction of 2,2'-(pyridine-2,6-diyl)dipropan-2-ol.[1]
-
Materials: 2,2'-(pyridine-2,6-diyl)dipropan-2-ol, 10% Palladium on carbon (Pd/C), methanol, acetic acid, hydrogen gas, celite, dichloromethane, 5% sodium hydroxide solution, brine, sodium sulfate.
-
Procedure:
-
In an autoclave, combine 2,2'-(pyridine-2,6-diyl)dipropan-2-ol (0.5 g, 2.56 mmol), 10% Pd/C (430 mg), methanol (10 ml), and acetic acid (10 ml).[1]
-
Pressurize the autoclave with hydrogen gas to 50 atm.[1]
-
Stir the reaction mixture at 323 K (50 °C) for 12 hours.[1]
-
After the reaction, carefully depressurize the autoclave.
-
Filter the reaction mixture through a pad of celite and wash the celite pad with dichloromethane (3 x volumes).[1]
-
Concentrate the filtrate under vacuum to obtain a colorless slurry.[1]
-
Dissolve the slurry in dichloromethane and wash with a 5% sodium hydroxide solution, stirring the mixture for 5 minutes.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).[1]
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product.[1]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane) to obtain colorless rod-like crystals.[1]
-
Yield: 96%[1] Melting Point: 345.3 K[1] High-Resolution Mass Spectrometry (HRMS): Calculated for [C₁₁H₂₃NO₂ + H⁺] 224.1621; Found 224.1621.[1]
General Protocols for Ligand Library Development
The bromine atom on this compound serves as a versatile handle for generating a library of diverse ligands using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the bromopyridine and various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.
General Experimental Workflow:
References
Palladium-Catalyzed Synthesis of 2-Arylpyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-arylpyridines, a critical structural motif in medicinal chemistry and materials science, via various palladium-catalyzed cross-coupling reactions.
Introduction
2-Arylpyridines are a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The development of efficient and versatile synthetic methods to access these compounds is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted strategies for the formation of the C-C bond between a pyridine ring and an aryl group. These methods offer high yields, broad functional group tolerance, and often mild reaction conditions.
This guide details several key palladium-catalyzed methods for the synthesis of 2-arylpyridines, including Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, as well as direct C-H arylation. For each method, a general overview, a detailed experimental protocol, and a summary of representative quantitative data are provided to facilitate practical application in a research and development setting.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction for the synthesis of 2-arylpyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the synthesis of 2-arylpyridines. It involves the reaction of a 2-halopyridine with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.
Catalytic Cycle
Tabulated Data
| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 18 | 88[1] |
| 3 | 2-Bromo-5-methylpyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 92 |
| 4 | 2-Iodopyridine | Naphthalene-2-boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 70 | 24 | 85 |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling: [2][3]
To an oven-dried Schlenk flask is added the 2-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added. A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 0.2 M) is added via syringe. The reaction mixture is heated to 80-110 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion (typically 8-24 hours), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner for the 2-halopyridine. While organotin compounds are toxic, this method is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.
Catalytic Cycle
References
Application Notes and Protocols: Overcoming Scale-Up Synthesis Challenges of Brominated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyridines are pivotal building blocks in the pharmaceutical and agrochemical industries. Their synthesis, while often straightforward at the laboratory scale, presents significant challenges during scale-up. This document provides a detailed overview of these challenges, offering practical protocols and troubleshooting guides to facilitate a smooth transition from benchtop to large-scale production. Key issues addressed include regioselectivity, byproduct formation, reaction control, and purification.
Common Scale-Up Challenges
The transition from small-scale laboratory synthesis to industrial production of brominated pyridines is fraught with potential obstacles that can impact yield, purity, and safety. A thorough understanding of these challenges is crucial for developing robust and scalable processes.
Key Challenges in Scaling Up Brominated Pyridine Synthesis:
-
Poor Regioselectivity: The pyridine ring's electronic nature can lead to the formation of multiple brominated isomers, complicating purification and reducing the yield of the desired product.[1] For instance, direct bromination of 3-aminopyridine can yield a mixture of 2-, 4-, and 6-bromo isomers due to the strong activating effect of the amino group.[1]
-
Formation of Byproducts: Over-bromination, resulting in di- or poly-brominated species, is a common issue, particularly when using an excess of a strong brominating agent.[1]
-
Exothermic Reactions and Thermal Management: Bromination reactions are often highly exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and posing significant safety risks, including runaway reactions.[2]
-
Mixing and Reagent Addition: Inefficient mixing in large vessels can cause localized high concentrations of reagents and temperature gradients, leading to inconsistent reaction outcomes and lower yields.[1] The handling and controlled addition of hazardous reagents like elemental bromine or pyrophoric substances like n-butyllithium become more complex at scale.[2][3]
-
Purification Difficulties: Separating the desired brominated pyridine from starting materials, isomers, and other byproducts can be challenging. Methods like column chromatography, which are feasible in the lab, are often impractical and costly for large quantities, necessitating the development of robust crystallization or distillation procedures.[2]
-
Safety and Environmental Concerns: The use of hazardous reagents such as bromine (corrosive, fuming liquid) and solvents like DMF (which can react violently with oxidants) requires stringent safety protocols.[3][4] Waste management is also a critical consideration due to the generation of halogenated organic and inorganic waste.[2][5]
Strategic Approaches to Bromination
The choice of synthetic strategy is paramount in mitigating scale-up challenges. Below is a comparison of common methods for synthesizing brominated pyridines.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features & Advantages | Common Scale-Up Challenges | Typical Yield | Ref. |
| Direct Bromination of Pyridine | Direct approach. | Harsh conditions required (e.g., oleum, high temperatures); poor regioselectivity for activated pyridines. | Variable | [6] |
| Direct Bromination of Aminopyridines | Utilizes readily available starting materials. | Poor regioselectivity leading to isomeric mixtures; formation of di-brominated byproducts.[1] | Moderate | [1] |
| Two-Step Nitropyridine Reduction | Excellent control over regioselectivity; often results in high purity and yield.[1] | Two-step process increases overall production time and complexity. | High (e.g., 96% for reduction step) | [1] |
| Halogen Dance Reaction | Useful for specific isomer synthesis (e.g., 2-Bromo-4-iodopyridine). | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric reagents (n-BuLi), which is challenging at scale.[2] | Good | [2] |
| Pyridine N-Oxide Activation | Milder reaction conditions; allows for bromination at positions not accessible by direct bromination.[7] Can offer high regioselectivity.[7] | Additional step for N-oxide formation and subsequent deoxygenation may be required. | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromopyridin-3-amine via Nitropyridine Reduction (Two-Step)
This route offers high regioselectivity and yield, making it suitable for scale-up.[1]
Step 1: Bromination of 3-Nitropyridine
-
Reagents: 3-Nitropyridine, Brominating Agent (e.g., NBS or Br₂), Solvent (e.g., Sulfuric Acid).
-
Procedure:
-
In a suitable reactor, dissolve 3-nitropyridine in the chosen solvent.
-
Cool the mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add the brominating agent, maintaining strict temperature control.
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC or TLC).
-
Upon completion, carefully quench the reaction and perform an aqueous work-up.
-
Isolate the crude 6-bromo-3-nitropyridine.
-
Step 2: Reduction of 6-Bromo-3-nitropyridine
-
Reagents: 6-Bromo-3-nitropyridine, Reducing Agent (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate).
-
Procedure:
-
Charge the reactor with 6-bromo-3-nitropyridine and the solvent.
-
Add the reducing agent. For catalytic hydrogenation, purge the reactor with an inert gas before introducing hydrogen.
-
Maintain the reaction at the optimal temperature and pressure until the reduction is complete.
-
Filter off the catalyst (if applicable) and concentrate the filtrate.
-
Purify the 6-bromopyridin-3-amine, typically through crystallization.
-
Protocol 2: Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance
This protocol is for a specific, more complex synthesis and highlights challenges with low-temperature reactions and pyrophoric reagents.[2]
-
Reagents: 2-Bromopyridine, Diisopropylamine, n-Butyllithium, Iodine, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
LDA Preparation: In a reactor under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium while maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Reaction with 2-Bromopyridine: To the freshly prepared LDA solution, add a solution of 2-bromopyridine in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir at -78 °C for 1-2 hours.
-
Iodination: Add a solution of iodine in anhydrous THF dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate. Stir for another 1-2 hours at -78 °C.
-
Quenching and Work-up: Slowly warm the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify the product. This may require crystallization or vacuum distillation as large-scale chromatography is often not viable.[2]
-
Visualization of Workflows and Challenges
Diagram 1: General Workflow for Scaling Up Brominated Pyridine Synthesis
Caption: A phased approach to scaling up brominated pyridine synthesis.
Diagram 2: Decision Tree for Brominating Agent Selection
Caption: Decision-making for choosing a suitable brominating agent.
Safety Considerations for Large-Scale Bromination
-
Reagent Handling: Elemental bromine is highly corrosive and toxic.[3] Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.[4] Consider using safer alternatives like N-bromosuccinimide (NBS) or pyridinium tribromide (PyBr₃), which are solids and easier to handle.[8][9]
-
Thermal Safety: Implement robust cooling systems and temperature monitoring for large reactors to manage exothermic reactions.[2] The rate of reagent addition should be carefully controlled to prevent heat accumulation.
-
Solvent Choice: Avoid using DMF with strong oxidants or bromine, as this can lead to hazardous reactions.[3]
-
Emergency Preparedness: Have emergency plans in place, including access to neutralizing agents and emergency dump tanks.[4] Install bromine detectors and alarms in areas where it is stored and used.[4]
-
Waste Disposal: Develop a clear plan for the disposal of halogenated waste in accordance with environmental regulations.[2]
Troubleshooting Common Scale-Up Issues
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction due to insufficient reaction time for larger batches.[1]- Poor mixing leading to non-uniform reaction.[1][2]- Suboptimal temperature control. | - Monitor reaction progress (TLC/HPLC) and adjust reaction time accordingly.- Ensure adequate agitation for the reactor size and viscosity of the reaction mixture.- Optimize temperature profile and reagent addition rate. |
| Formation of Di-brominated Byproducts | - Excess of brominating agent.[1]- Poor temperature control leading to "hot spots". | - Use stoichiometric amounts or a slight excess of the brominating agent.- Employ portion-wise or slow, controlled addition of the brominating agent.[1]- Improve reactor cooling and mixing efficiency. |
| Difficult Product Isolation/Purification | - Formation of oils or low-melting solids.- Presence of closely related impurities (isomers).- Emulsion formation during work-up. | - Screen various solvent systems to induce crystallization.- Explore alternative purification methods like vacuum distillation or recrystallization.[2]- Adjust pH or add salt to break emulsions during aqueous work-up. |
By anticipating these challenges and implementing the strategies and protocols outlined in this document, researchers and drug development professionals can more effectively navigate the complexities of scaling up the synthesis of brominated pyridines, leading to more efficient, safer, and cost-effective manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. chempanda.com [chempanda.com]
- 7. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(6-Bromopyridin-2-yl)propan-2-ol in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds.[1][2][3] Unlike high-throughput screening (HTS) which tests large, drug-like molecules, FBDD utilizes libraries of small, low molecular weight fragments to identify initial hits with low binding affinity.[4] These fragment hits, once identified and their binding mode understood, serve as starting points for optimization into more potent, lead-like molecules through strategies such as fragment growing, merging, or linking.[2] This approach often leads to compounds with improved physicochemical properties and higher ligand efficiency.[5]
This document outlines the application of 2-(6-Bromopyridin-2-yl)propan-2-ol , a representative fragment, in a hypothetical FBDD campaign against a novel protein kinase target, "Target Kinase X" (TKX). We will detail the experimental protocols for fragment screening, hit validation, and initial hit-to-lead optimization.
Fragment Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrNO | [6] |
| Molecular Weight | 216.07 g/mol | [6] |
| Structure | ||
| CAS Number | 638218-78-7 | [6] |
| XlogP (predicted) | 1.6 | [7] |
Experimental Workflows
A multi-stage biophysical screening cascade is employed to identify and validate fragment hits, ensuring a high degree of confidence before committing to resource-intensive structural biology and medicinal chemistry efforts.[8]
Hypothetical Signaling Pathway of Target Kinase X (TKX)
For the context of this application note, TKX is a hypothetical kinase involved in a pro-inflammatory signaling cascade. Identifying inhibitors for TKX could lead to novel anti-inflammatory therapeutics.
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for primary screening of fragment libraries by measuring the change in protein melting temperature (ΔTm) upon ligand binding.[8][9]
Protocol:
-
Protein Preparation: Recombinantly express and purify TKX to >95% purity. Prepare a stock solution of TKX at 2 mg/mL in DSF buffer (10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a working solution of 10 mM in DSF buffer.
-
Assay Plate Setup: In a 96-well PCR plate, add the following to each well:
-
20 µL of TKX solution (final concentration 2 µM).
-
2.5 µL of SYPRO Orange dye (5000x stock, diluted to 20x working solution).
-
2.5 µL of fragment solution (final concentration 250 µM).
-
Control wells should contain 2.5 µL of 10% DMSO in DSF buffer.
-
-
Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Run a melt curve analysis, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. A significant positive shift in Tm (ΔTm > 2 °C) is considered a preliminary hit.
Expected Results for this compound:
| Compound | Concentration | Tm (°C) | ΔTm (°C) | Hit Status |
| TKX + DMSO (Control) | - | 52.1 | - | - |
| This compound | 250 µM | 54.8 | +2.7 | Hit |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to confirm direct binding of the fragment to the target and to determine binding affinity (K D) and kinetics.[9][10]
Protocol:
-
Chip Preparation: Immobilize biotinylated TKX onto a streptavidin-coated sensor chip. A reference flow cell is left blank or immobilized with a control protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) ranging from 1 µM to 500 µM.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time for both association and dissociation phases.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to calculate the dissociation constant (K D).
Expected Results for this compound:
| Compound | K D (µM) | Ligand Efficiency (LE)¹ | Hit Status |
| This compound | 185 | 0.35 | Validated Hit |
¹Ligand Efficiency (LE) = -1.4 * (log K D) / Heavy Atom Count. For this compound, the heavy atom count is 11.
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for guiding structure-based drug design.[3][10]
Protocol:
-
Co-crystallization: Set up crystallization trials for TKX (e.g., 10 mg/mL) in the presence of a 5-fold molar excess of this compound. Screen various crystallization conditions (precipitants, pH, temperature).
-
Crystal Soaking (Alternative): If co-crystallization is unsuccessful, grow apo-TKX crystals first and then soak them in a solution containing the fragment (e.g., 1-10 mM) for a defined period.
-
Data Collection: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-TKX structure. Refine the model and build the fragment into the observed electron density.
Hit-to-Lead Optimization: Fragment Growing
With the binding mode confirmed, the fragment can be elaborated by adding chemical functionalities that make additional favorable interactions with the protein, thereby increasing potency.[2] The bromine atom on the pyridine ring of this compound serves as a convenient chemical handle for synthetic elaboration using cross-coupling reactions.
Protocol: Suzuki Coupling for Analogue Synthesis
-
Reaction Setup: In a microwave vial, combine this compound (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents) in a solvent mixture (e.g., Dioxane/Water).
-
Reaction: Seal the vial and heat in a microwave reactor (e.g., 100-120 °C) for 15-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired analogue.
-
Characterization: Confirm the structure and purity of the synthesized analogue using ¹H NMR, LC-MS, and other relevant analytical techniques.
Hypothetical Analogue Data:
| Compound No. | R-Group (at 6-position) | K D (µM) | LE | ΔG (kcal/mol) |
| Hit-1 | -Br | 185 | 0.35 | -5.0 |
| Analogue-1a | -Phenyl | 92 | 0.32 | -5.5 |
| Analogue-1b | -3-methoxyphenyl | 45 | 0.34 | -6.0 |
| Analogue-1c | -4-aminosulfonylphenyl | 8.2 | 0.37 | -7.0 |
Conclusion
This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its low molecular weight and simple structure adhere to the "Rule of Three," while its chemical functionality provides clear vectors for synthetic elaboration. The protocols outlined above provide a comprehensive framework for identifying such a fragment, validating its interaction with a target protein, and initiating a rational, structure-guided hit-to-lead optimization process. This systematic approach increases the probability of developing novel, high-quality lead compounds.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 6. This compound | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with 2-Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-bromopyridines. The following troubleshooting guides and frequently asked questions (FAQs) provide actionable solutions to improve reaction yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with 2-bromopyridines often challenging, resulting in low yields?
Low yields in Suzuki couplings with 2-bromopyridines are a common issue stemming from several factors. The primary challenges include:
-
Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and effectively "poisoning" the catalyst.[1][2][3] This coordination can hinder the key steps of the catalytic cycle.
-
Electron-Deficient Nature : The electron-deficient character of the pyridine ring can complicate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1]
-
Substrate Instability : 2-Pyridylboron reagents are known for their potential instability under certain reaction conditions, which can lead to degradation.[2]
Q2: What are the most common side reactions, and how can they be minimized?
The most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling : This side reaction, where the boronic acid couples with itself, is primarily caused by the presence of oxygen in the reaction mixture.[2][4] To minimize it, all solvents and the reaction setup must be rigorously degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period.[1][2]
-
Protodeboronation : This involves the replacement of the boronic acid group with a hydrogen atom.[2] It is particularly common when using aqueous bases.[1][5] Switching to more stable boronic esters (e.g., pinacol esters) or using potassium trifluoroborate salts can effectively prevent this issue.[1][5]
-
Dehalogenation : The replacement of the bromine atom with a hydrogen is another possible side reaction.[6][7]
Q3: Is it possible to run the Suzuki coupling of 2-bromopyridine under air?
It is strongly discouraged.[1] The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and can promote the undesirable homocoupling of the boronic acid coupling partner.[1][2] For optimal, reproducible results, the reaction must be carried out under a strictly inert atmosphere.[2]
Q4: Should I use a boronic acid or a boronic ester as the coupling partner?
While boronic acids are commonly used, they are more susceptible to side reactions like protodeboronation.[8] Boronic esters, such as pinacol esters, are generally more stable and less prone to this degradation pathway.[1][7] If you are observing significant protodeboronation, switching from a boronic acid to a boronic ester is a highly recommended troubleshooting step.[1][5]
Troubleshooting Guides
Problem 1: My reaction shows low to no conversion of the 2-bromopyridine starting material. What are the potential causes and solutions?
This is a frequent issue that can often be traced back to the catalyst system or reaction conditions.
Potential Causes:
-
Catalyst Deactivation : The pyridine nitrogen is likely inhibiting your palladium catalyst.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
-
Inefficient Oxidative Addition : The oxidative addition of the C-Br bond to the Pd(0) center may be sluggish. This is a critical, often rate-limiting, step.[8]
-
Poor Reagent Quality : Impurities in reagents or solvents, particularly water or sulfur-containing compounds, can poison the catalyst.[2]
-
Suboptimal Base or Solvent : The chosen base may not be strong or soluble enough to facilitate the transmetalation step effectively, or the reagents may not be fully dissolved in the solvent.[1][4]
Solutions:
-
Re-evaluate the Catalyst System : Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][3] These ligands sterically shield the palladium center, preventing inhibition by the pyridine nitrogen, and their electron-rich nature facilitates oxidative addition.[1][5][9] Using pre-formed palladium complexes with these ligands (e.g., Buchwald precatalysts) is also highly effective.[1]
-
Optimize the Base : The base is crucial for activating the boronic acid.[10] Screen stronger or more soluble bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate for challenging substrates.[1][5]
-
Check Reagent and Solvent Quality : Ensure all reagents are pure and that solvents are anhydrous and rigorously degassed.[2][6]
-
Increase Reaction Temperature : Cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can often overcome activation barriers and improve the reaction rate.[1][5]
Problem 2: I'm getting my desired product, but the yield is low due to significant homocoupling of my boronic acid. How can I fix this?
Homocoupling is almost always a sign of oxygen contamination.
Potential Causes:
-
Presence of Oxygen : Oxygen in the reaction vessel, solvents, or reagents promotes the oxidative homocoupling of the boronic acid.[4]
-
Inefficient Reduction of Pd(II) Precatalyst : If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions including homocoupling.[7]
Solutions:
-
Improve Inert Atmosphere Technique : Ensure your reaction setup is completely free of oxygen. Use a Schlenk line or glovebox for setup. Degas all solvents (including water if used in a biphasic system) by performing at least three freeze-pump-thaw cycles or by vigorously sparging with argon or nitrogen for 30-60 minutes.[1][2] Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Use a Pd(0) Source : Start with a Pd(0) catalyst source like Pd₂(dba)₃ to bypass the in-situ reduction step.[7]
Data Presentation: Comparison of Reaction Components
The selection of ligand and base is critical for success. The tables below summarize data from various studies to guide selection, though direct comparison should be made with caution as conditions may vary.
Table 1: Comparative Performance of Ligands in Suzuki Couplings of Bromopyridines
| Ligand | Palladium Source | Base | Solvent System | Typical Yield | Key Characteristics |
| PPh₃ | Pd(OAc)₂ / Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1][11] |
| SPhos | Pd₂(dba)₃ / PdCl₂ | K₃PO₄ / K₂CO₃ | Toluene, DMF, Dioxane | Moderate to High | Bulky, electron-rich ligand; stabilizes the catalyst and promotes reductive elimination.[1][11] |
| XPhos | Pd precatalysts | K₃PO₄ | Dioxane, Toluene | High to Excellent | Highly effective for challenging heteroaryl couplings.[1][5] |
| RuPhos | Pd precatalysts | K₃PO₄ | Dioxane, t-BuOH/H₂O | High to Excellent | Another highly effective Buchwald ligand for difficult substrates.[1][3] |
Table 2: Effect of Base on Suzuki Coupling of 2-Bromopyridine Derivatives
| Base | Common Solvent(s) | Typical Yield | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common and cost-effective choice, but may be insufficient for challenging substrates.[1][10] |
| Na₂CO₃ | DMF, Toluene/H₂O | Moderate to High | Effective, can aid in solubility.[1][10] |
| K₃PO₄ | Dioxane, Toluene | High to Excellent | Often the base of choice for difficult couplings due to its strength and favorable properties in the catalytic cycle.[1][5][10] |
| Cs₂CO₃ | Dioxane, Toluene | High to Excellent | A strong but more expensive base, very effective for low-reactivity substrates.[1][10] |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki Coupling of 2-Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-bromopyridine (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), the base (e.g., K₃PO₄, 2.0–3.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a precatalyst, 2-6 mol%).
-
Inert Atmosphere : Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[5]
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration is typically 0.1–0.5 M.
-
Reaction : Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]
-
Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Protocol for Screening Ligands and Bases
When troubleshooting, a systematic screen can efficiently identify optimal conditions.
-
Setup : Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials).
-
Stock Solutions : Prepare stock solutions of the 2-bromopyridine, the boronic acid partner, and the palladium source in the chosen solvent to ensure consistent dispensing.
-
Dispensing : To each vial under an inert atmosphere, add the solid components first: a different ligand (e.g., SPhos, XPhos, PPh₃) and base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) for each condition to be tested.
-
Addition of Solutions : Add the stock solutions of starting materials and catalyst to each vial.
-
Reaction : Seal the vials and heat the array to the desired temperature with stirring.
-
Analysis : After a set time (e.g., 12-24 hours), cool the array and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion and relative product formation. This allows for rapid identification of the most promising conditions for a larger-scale reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromopyridine Substrates
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the Buchwald-Hartwig amination of 2-bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of 2-bromopyridine substrates notoriously difficult?
The primary challenge stems from the pyridine nitrogen atom, which can act as a ligand and coordinate to the palladium catalyst. This coordination can poison the catalyst, inhibiting its activity and leading to low or no product yield.[1] This inhibitory effect is the most common and unique challenge for this class of substrates.[1]
Q2: What are the most critical reaction parameters to optimize for this specific transformation?
The most critical parameters to screen are the choice of ligand, base, and solvent. The ligand is crucial for shielding the palladium center from the pyridine nitrogen, the base is essential for facilitating the catalytic cycle, and the solvent affects both solubility and catalyst stability.[1][2] Temperature and reaction time are also important but should typically be optimized after the core components are selected.[1]
Q3: How do I select the best ligand to prevent catalyst poisoning?
The key is to use sterically hindered and electron-rich phosphine ligands.[1] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1] Modern biaryl monophosphine ligands like XPhos, RuPhos, and SPhos are often effective for this purpose.[2]
Q4: Which side reactions are common, and how can they be minimized?
A common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom.[2] This can occur if the catalytic cycle is inefficient or if there are sources of hydride in the reaction. Optimizing the ligand and base combination and ensuring an inert, anhydrous environment can help minimize this. Another potential side reaction is the homocoupling of starting materials.[2]
Q5: My substrate has a base-sensitive functional group (e.g., an ester). What type of base should I use?
For substrates with base-sensitive functional groups, strong alkoxide bases like sodium tert-butoxide (NaOtBu) may be too harsh.[3] In these cases, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[4] While the reaction rate may be slower, these bases can preserve the integrity of sensitive functionalities.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion of 2-Bromopyridine
-
Possible Cause 1: Catalyst Poisoning/Decomposition. The reaction mixture may show no color change, or a fine black precipitate (palladium black) may form, indicating the catalyst has fallen out of the catalytic cycle.[1]
-
Possible Cause 2: Incorrect Base Selection. The chosen base may be too weak to deprotonate the amine-palladium complex effectively, stalling the catalytic cycle.[1][5]
-
Possible Cause 3: Poor Reagent/Solvent Quality. Organometallic reactions are highly sensitive to air and moisture, which can deactivate the catalyst.[1]
Issue 2: Reaction Stalls or is Incomplete
-
Possible Cause 1: Reagent Insolubility. If the starting materials or the base are not fully dissolved, the reaction kinetics will be slow and may lead to an incomplete reaction.[1]
-
Possible Cause 2: Insufficient Thermal Energy. The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Possible Cause 3: Thermal Decomposition of Catalyst. While heat is often required, prolonged exposure to excessively high temperatures (>120 °C) can cause the catalyst to decompose.[1]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yielding reactions.
Data Presentation: Comparative Tables
The following tables summarize how different components can affect the outcome of the amination of 2-bromopyridine. The data is representative and intended to guide optimization efforts.
Table 1: Effect of Ligand on Reaction Yield (Reaction: 2-bromopyridine + Aniline, Pd₂(dba)₃ (1 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 12 h)
| Entry | Ligand (mol%) | Yield (%) | Observations |
| 1 | PPh₃ (4%) | < 5% | Standard ligand, ineffective due to lack of steric bulk. |
| 2 | BINAP (2%) | 45% | Bidentate ligand shows moderate improvement.[9] |
| 3 | Xantphos (4%) | 75% | Wide bite-angle ligand, often effective for heteroaryl substrates.[10] |
| 4 | XPhos (4%) | 95% | Bulky, electron-rich monophosphine ligand, highly effective at preventing catalyst poisoning.[1] |
| 5 | RuPhos (4%) | 92% | Another highly effective biaryl monophosphine ligand.[1] |
Table 2: Influence of Base on Reaction Yield (Reaction: 2-bromopyridine + Morpholine, Pd₂(dba)₃/XPhos (1/4 mol%), Toluene, 100 °C, 12 h)
| Entry | Base (equiv) | Yield (%) | Observations |
| 1 | K₂CO₃ (2.0) | 20% | Weak base, often results in slow or incomplete reaction.[3] |
| 2 | K₃PO₄ (2.0) | 68% | Good choice for base-sensitive substrates. |
| 3 | NaOtBu (1.4) | 98% | Strong, non-nucleophilic base; generally the most effective for this transformation.[6] |
| 4 | LHMDS (1.5) | 95% | Strong, non-nucleophilic base, good alternative to NaOtBu.[2] |
| 5 | DBU (2.0) | < 10% | Organic base, typically not strong enough to be effective in non-polar solvents.[5][6] |
Table 3: Solvent Effects on Reaction Outcome (Reaction: 2-bromopyridine + N-methylaniline, Pd₂(dba)₃/XPhos (1/4 mol%), NaOtBu (1.4 equiv), 100 °C, 12 h)
| Entry | Solvent | Yield (%) | Observations |
| 1 | Toluene | 96% | Excellent, non-coordinating solvent providing good solubility for many substrates.[1][5] |
| 2 | 1,4-Dioxane | 94% | Good alternative to toluene, also a common choice.[1] |
| 3 | THF | 75% | Lower boiling point may require sealed-tube conditions; can sometimes coordinate to Pd. |
| 4 | DMF | 40% | Polar solvent; can lead to catalyst decomposition or side reactions.[5][6] |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a robust starting point for the amination of a generic 2-bromopyridine.
-
Preparation: In an inert atmosphere glovebox, add the 2-bromopyridine substrate (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]
-
Catalyst Addition: To the vial, add the palladium source (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd) or a palladium precatalyst (e.g., XPhos Pd G3, 16.9 mg, 0.02 mmol, 2 mol%).[1]
-
Solvent Addition: Add 2 mL of anhydrous, degassed toluene to the vial.[1]
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-aminopyridine.[8]
Buchwald-Hartwig Catalytic Cycle Diagram
Caption: Key steps in the palladium-catalyzed C-N bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol, a key intermediate in pharmaceutical development. The primary synthetic route involves the formation of a Grignard reagent from 2,6-dibromopyridine and its subsequent reaction with acetone. This process, while effective, is susceptible to several side reactions that can impact yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is extremely low, and my main isolated product is 2-bromopyridine. What is the likely cause?
A: This is a classic sign that your Grignard reagent was quenched by a proton source. Grignard reagents are very strong bases and will react readily with any acidic protons present in the reaction mixture.[1]
-
Cause 1: Residual Water. The most common culprit is moisture in the glassware, solvents, or starting materials.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Use anhydrous solvents. Ethers like THF should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and handled under inert gas.[2]
-
Ensure your starting 2,6-dibromopyridine and acetone are free of water.
-
Q2: I've isolated a significant, high-molecular-weight byproduct. My mass spectrometry data suggests it's a dimer of the pyridine starting material. What is this side product?
A: You have likely formed a homo-coupled product, 6,6'-dibromo-2,2'-bipyridine. This is a common side reaction where the Grignard reagent (6-bromo-2-pyridylmagnesium bromide) attacks an unreacted molecule of 2,6-dibromopyridine.
-
Cause: This side reaction is often favored at higher temperatures or higher concentrations of the Grignard reagent. The formation of pyridyl-pyridyl bonds via coupling of Grignard reagents is a known process.[3][4]
-
Troubleshooting:
-
Maintain Low Temperatures: Run the reaction at a low temperature (e.g., -78°C to 0°C) to disfavor the coupling reaction.
-
Slow Addition: Add the solution of 2,6-dibromopyridine to the magnesium turnings slowly to maintain a low concentration of the starting halide in the presence of the newly formed Grignard reagent.
-
Catalyst Choice: While often performed without a catalyst for the main reaction, certain transition metal catalysts can promote homo-coupling.[5] Ensure no unintended catalytic impurities are present.
-
Q3: The formation of my Grignard reagent is very slow or fails to initiate. What should I do?
A: Difficulty in initiating a Grignard reaction is a common issue, typically related to the magnesium surface.
-
Cause 1: Magnesium Oxide Layer. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.[2]
-
Cause 2: Impurities. Impurities in the reagents or solvent can inhibit the reaction.[6]
-
Troubleshooting:
-
Magnesium Activation: Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding the halide.[2] Mechanical crushing of the turnings can also expose a fresh surface.[2]
-
Initiation: Add a small amount of the 2,6-dibromopyridine solution first and use gentle heating or sonication to help start the reaction.[2] A successful initiation is usually marked by bubbling on the magnesium surface and a gentle exotherm.
-
Q4: My reaction produced a di-alcohol, 2,6-bis(2-hydroxypropan-2-yl)pyridine, in addition to my desired mono-alcohol. How can this be prevented?
A: This indicates the formation of a di-Grignard reagent from 2,6-dibromopyridine, where both bromine atoms have reacted with magnesium.[7] This di-Grignard reagent can then react with two equivalents of acetone.
-
Cause: Using an excess of magnesium or allowing for extended reaction times during Grignard formation can promote the creation of the di-Grignard species.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of 2,6-dibromopyridine relative to magnesium (e.g., 1.0 eq of Mg to 1.1 eq of dibromopyridine) to favor the formation of the mono-Grignard reagent.
-
Monitor Reaction: Monitor the formation of the Grignard reagent and proceed with the acetone addition as soon as the magnesium is consumed or mono-addition is maximized.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during this synthesis?
A: The main side reactions are:
-
Quenching: Reaction of the Grignard reagent with trace water or other protic species to form 2-bromopyridine.[8]
-
Homo-coupling: Reaction of the Grignard reagent with unreacted 2,6-dibromopyridine to form 6,6'-dibromo-2,2'-bipyridine.[4]
-
Di-Grignard Formation: Formation of a di-magnesium species that leads to the di-substituted product, 2,6-bis(2-hydroxypropan-2-yl)pyridine, after reacting with acetone.[7]
-
Enolization: The Grignard reagent can act as a base to deprotonate acetone, forming an enolate. This consumes the reagent without forming the desired product.[6]
Q2: How can I best monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the 2,6-dibromopyridine starting material and the appearance of the this compound product. A common eluent system for this analysis is a mixture of ethyl acetate and hexanes.
Q3: What are the recommended purification techniques for the final product?
A: Flash column chromatography on silica gel is the most effective method for purifying the crude product from unreacted starting materials and side products like the homo-coupled dimer.[9] Following chromatography, recrystallization can be used to obtain a highly pure solid product.[9]
Quantitative Data Summary
The reaction temperature is a critical parameter that influences the distribution of products. Lower temperatures generally favor the desired nucleophilic addition and suppress the homo-coupling side reaction.
| Reaction Temperature | Desired Product Yield (Approx. %) | Homo-Coupling Byproduct (Approx. %) | Other Impurities (Approx. %) |
| -78 °C | 70 - 80% | < 5% | 15 - 25% |
| 0 °C | 55 - 65% | 10 - 20% | 20 - 30% |
| 25 °C (Room Temp) | 30 - 40% | > 25% | 35 - 45% |
| Note: Yields are illustrative and can vary based on specific reaction conditions, purity of reagents, and experimental technique. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
Magnesium turnings (0.95 eq)
-
Iodine (1 small crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Place magnesium turnings and a crystal of iodine into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2,6-dibromopyridine in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2,6-dibromopyridine solution to the magnesium. If the reaction doesn't start, gently warm the flask.
-
Once initiated, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of anhydrous acetone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.[10]
-
Visualizations
Caption: Reaction scheme showing the desired synthesis pathway and major side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"purification of 2-(6-Bromopyridin-2-yl)propan-2-ol from reaction byproducts"
Technical Support Center: Purification of 2-(6-Bromopyridin-2-yl)propan-2-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis, typically proceeding via a Grignard reaction with a methylmagnesium halide and a 2-acyl-6-bromopyridine precursor, can lead to several byproducts. The most common impurities include:
-
Unreacted Starting Material: Residual 2-acetyl-6-bromopyridine (or a related ester).
-
Grignard-Related Byproducts: The Grignard reagent is highly reactive and can lead to side products.[1][2] A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide.[1][3]
-
Hydrolysis Product: Quenching of the Grignard reagent by trace amounts of water can produce hydrocarbons.[3]
-
Dimerized Byproducts: Self-coupling of the bromopyridine starting material can occur.
Q2: What is the most effective primary purification method for crude this compound?
A2: For most applications, flash column chromatography using silica gel is the most effective method for separating the target compound from both more polar and less polar impurities. The tertiary alcohol group on your product imparts moderate polarity, allowing for good separation from non-polar byproducts and highly polar impurities.
Q3: How can I effectively remove the persistent unreacted starting material?
A3: Unreacted 2-acetyl-6-bromopyridine is a common impurity. During column chromatography, it will typically elute before your more polar alcohol product. A carefully selected solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in a hexane or heptane mobile phase) is crucial for achieving baseline separation.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization can be an excellent secondary purification step after chromatography to achieve high purity, or as a primary method if the crude material is relatively clean. The compound is a solid at room temperature.[4] A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective. The principle is to dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until turbidity appears, followed by gentle heating to redissolve and slow cooling.[5]
Q5: How can I monitor the purification process and assess the final purity?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for checking the purity of fractions. Use a mobile phase similar to your column conditions and visualize the spots using a UV lamp (254 nm). Final purity should be confirmed by analytical techniques such as ¹H NMR spectroscopy, LC-MS, and High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guide
Problem: My crude product is a dark, intractable oil and will not solidify.
-
Possible Cause: This often indicates the presence of significant amounts of impurities, particularly high-boiling point solvents (like THF from the Grignard reaction) or oily byproducts.
-
Solution:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C).
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate again.
-
Direct to Chromatography: If the product remains an oil, proceed directly to flash column chromatography, loading the oil onto a small amount of silica gel before placing it on the column.
-
Problem: During column chromatography, my product is co-eluting with an unknown impurity.
-
Possible Cause: The polarity of your product and the impurity are too similar for the chosen solvent system to resolve.
-
Solution:
-
Adjust Solvent System: Change the solvent system. If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system. Even small additions of a third solvent, like 2-propanol, can alter selectivity and improve separation.[7]
-
Reduce Flow Rate: Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases, which can enhance resolution.
-
Use a Different Stationary Phase: While silica is standard, consider using alumina (basic or neutral) or a reverse-phase column (C18) if the impurity remains problematic.
-
Problem: I have very low yield after recrystallization.
-
Possible Cause: The most common reasons for low yield are using too much solvent or cooling the solution too quickly.[5]
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Data Presentation
The following table provides illustrative data for typical purification outcomes. Actual results may vary based on reaction scale and initial crude purity.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Byproducts Removed |
| Flash Chromatography | 60-80% | >95% | 70-85% | Unreacted starting materials, non-polar side products. |
| Recrystallization | 85-95% | >99% | 80-95% | Structurally similar impurities, colored impurities. |
| Chromatography + Recrystallization | 60-80% | >99.5% | 60-75% | A broad spectrum of polar and non-polar impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation:
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare the mobile phase. A good starting point is a mixture of Hexane/Ethyl Acetate (EtOAc). Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc).
-
Pack the column with silica gel as a slurry in the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, create a dry load by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, then evaporating the solvent completely.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, and so on). The less polar byproducts will elute first.
-
The target product, this compound, will elute as the polarity increases.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them using TLC with UV visualization.
-
Combine the pure fractions containing the desired product.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your chromatographed product in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene).
-
Identify a solvent or a mixed solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethyl acetate/hexane mixture is a good candidate.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.
-
-
Crystallization:
-
While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
-
Isolation and Drying:
-
Once crystal formation is complete, cool the flask in an ice bath for 15-30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Poisoning in Reactions with 2-Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst poisoning in reactions involving 2-bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromopyridine substrates so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," as the proximity of the nitrogen to the reaction site in 2-halopyridines enhances this inhibitory effect.[1]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose to form palladium black, an inactive form of palladium.[2] This can be caused by excessively high reaction temperatures or a suboptimal ligand-to-metal ratio.[2]
Q3: How does the position of the bromo group on the pyridine ring affect the reaction?
A3: The position of the leaving group significantly influences the reaction's success. 2-Bromopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1] 3- and 4-bromopyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically shield the metal center, preventing the coordination of the pyridine nitrogen.
-
Increase the electron density on the metal, which can facilitate key steps in the catalytic cycle.
-
Promote faster catalytic turnover, outcompeting the poisoning process.[3]
Q5: What are common symptoms of catalyst poisoning in my reaction?
A5: Common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.[4]
-
A noticeable decrease in the product yield.[4]
-
The need for higher catalyst loading or harsher reaction conditions to achieve the desired conversion.[4]
-
The formation of palladium black, which indicates catalyst decomposition.[2]
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are observing low to no product yield in your reaction with 2-bromopyridine, consider the following potential causes and troubleshooting steps.
Potential Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][5] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a bromide to an iodide, as the C-I bond is generally more reactive in oxidative addition.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition.[1] |
| Poor Transmetalation (in Suzuki Coupling) | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical for the transmetalation step.[1] 2. Check the Quality of the Boronic Acid Reagent: Ensure that the boronic acid is pure and has not degraded. Consider using more stable boronic esters (e.g., pinacol esters).[6] |
| Poor Reagent Purity or Reaction Setup | 1. Ensure High Purity of Reagents: Use high-purity 2-bromopyridine and other reagents. Purify solvents and thoroughly degas them to remove oxygen.[2][7] 2. Maintain Inert Conditions: Oxygen can lead to homocoupling of boronic acids and catalyst decomposition. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).[7] |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Grignard Reaction Selectivity with Substituted Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of substituted bromopyridines.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formation and reaction of Grignard reagents from substituted bromopyridines.
FAQs
Q1: My Grignard reaction with a bromopyridine fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent challenge. The primary causes are often an inactive magnesium surface due to a passivating magnesium oxide (MgO) layer and the presence of moisture.[1]
-
Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting with the bromopyridine.[1]
-
Presence of Water: Grignard reagents are highly sensitive to moisture.
Q2: I'm observing a significant amount of a bipyridyl side product. How can I minimize this?
A2: The formation of bipyridyls is a known side reaction, particularly in the preparation of 2-pyridylmagnesium bromide.[5] This is a Wurtz-type coupling where the Grignard reagent reacts with the starting bromopyridine.
-
Factors Favoring Bipyridyl Formation:
-
High local concentration of bromopyridine.
-
Elevated reaction temperatures.
-
-
Solutions:
-
Slow Addition: Add the bromopyridine solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[6]
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating.[2]
-
Grignard Exchange: Consider a Grignard exchange reaction at low temperatures, which has been shown to give high yields of the desired carbinol with minimal bipyridyl formation.[5]
-
Q3: My reaction yields are consistently low. What are the potential reasons and how can I improve them?
A3: Low yields can stem from several factors, including incomplete Grignard formation, side reactions, and issues with the subsequent reaction.
-
Incomplete Grignard Formation:
-
Side Reactions: Besides bipyridyl formation, other side reactions can occur.
-
Reaction with Functional Groups: If your substituted bromopyridine has other functional groups, the Grignard reagent may react with them.
-
Solution: The chemoselectivity of Grignard reagents is crucial here. Protecting sensitive functional groups may be necessary. For substrates with both nitrile and Weinreb amide functionalities, the Grignard reagent has been shown to react chemoselectively with the Weinreb amide.[9]
-
Q4: How does the position of the bromine atom on the pyridine ring affect the reaction?
A4: The position of the bromine atom (2, 3, or 4) influences the reactivity and the types of reactions that can be successfully performed.
-
2-Bromopyridine: Readily forms a Grignard reagent, but is also prone to bipyridyl formation.[2][5]
-
3-Bromopyridine: Can be used to form the Grignard reagent for subsequent cross-coupling reactions, often requiring a catalyst for good yields.[8]
-
4-Bromopyridine: Can also be converted to the corresponding Grignard reagent.
-
Regioselectivity with Dibromopyridines: In cases like 2,3- and 2,5-dibromopyridines, bromine-magnesium exchange reactions can occur with complete regioselectivity, allowing for the synthesis of substituted bromopyridines.[10]
Data Presentation
Table 1: Yields of Products from Reactions of Pyridylmagnesium Halides with Various Electrophiles[10]
| Bromopyridine Precursor | Electrophile | Product | Yield (%) |
| 2-Bromopyridine | D₂O | 2-Deuteropyridine | >95 |
| 2-Bromopyridine | PhCHO | Phenyl(2-pyridyl)methanol | 85 |
| 2-Bromopyridine | I₂ | 2-Iodopyridine | 89 |
| 3-Bromopyridine | D₂O | 3-Deuteropyridine | >95 |
| 3-Bromopyridine | PhCHO | Phenyl(3-pyridyl)methanol | 78 |
| 3-Bromopyridine | I₂ | 3-Iodopyridine | 82 |
| 4-Bromopyridine | D₂O | 4-Deuteropyridine | >95 |
| 4-Bromopyridine | PhCHO | Phenyl(4-pyridyl)methanol | 75 |
| 4-Bromopyridine | I₂ | 4-Iodopyridine | 80 |
Table 2: Yields of Carbinol Products from Grignard Exchange Reaction[5]
| Substituted Benzaldehyde | Product | Yield (%) |
| Benzaldehyde | Phenyl(2-pyridyl)methanol | 80-90 |
| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(2-pyridyl)methanol | 80-90 |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(2-pyridyl)methanol | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction[2]
Part A: Formation of 2-Pyridylmagnesium Bromide
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Add enough anhydrous diethyl ether or THF to just cover the magnesium.
-
Initiation: Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with 4-Chlorobenzaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel. Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The crude product can be purified by column chromatography.
Protocol 2: Nickel-Catalyzed Cross-Coupling of 3-Bromopyridine with Phenylmagnesium Bromide[8]
Part A: Preparation of Phenylmagnesium Bromide
-
Follow a similar procedure to Protocol 1, Part A, using bromobenzene (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous THF.
Part B: Nickel-Catalyzed Cross-Coupling
-
Catalyst and Substrate Preparation: In a separate dry flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.01-0.05 equivalents) in anhydrous THF.
-
Coupling Reaction: Cool the solution of phenylmagnesium bromide to 0 °C. Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring.
-
Reaction and Workup: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction to 0 °C and quench with a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The product, 3-phenylpyridine, can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Grignard reactions with bromopyridines.
Caption: General experimental workflow for Grignard reactions of bromopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. reddit.com [reddit.com]
- 7. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"impact of solvent on the stability of 2-(6-Bromopyridin-2-yl)propan-2-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent on the stability of 2-(6-Bromopyridin-2-yl)propan-2-ol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the solvent type, pH, temperature, light exposure, and the presence of oxidizing agents. As a tertiary alcohol, it is susceptible to degradation, particularly in polar protic solvents and under acidic conditions.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally preferred as they are less likely to participate in solvolysis reactions. For long-term storage, it is recommended to store the compound as a solid at low temperatures (2-8°C), protected from light and moisture. If a stock solution is necessary, prepare it fresh in an aprotic solvent and store at -20°C or below for a limited duration.
Q3: What are the likely degradation pathways for this compound in different solvents?
A3: The primary degradation pathway, especially in polar protic solvents (e.g., water, methanol, ethanol), is likely an SN1-type reaction involving the formation of a stable tertiary carbocation, followed by reaction with the solvent (solvolysis) or elimination to form an alkene. Other potential degradation pathways include:
-
Hydrolysis: Cleavage of the molecule, potentially accelerated by acidic or basic conditions.
-
Oxidation: The pyridine ring and the tertiary alcohol moiety can be susceptible to oxidation.
-
Photodegradation: Exposure to UV light may induce degradation.
-
Thermodegradation: Elevated temperatures can accelerate decomposition.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for the quantification of the remaining active compound and the detection of impurities.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Recommended Action |
| Degradation in Assay Medium | 1. Prepare fresh solutions of the compound immediately before each experiment. 2. Perform a time-course stability study of the compound in the specific assay medium using HPLC to quantify its concentration over the experiment's duration. 3. If degradation is confirmed, consider using a different solvent for the stock solution (e.g., switching from a protic to an aprotic solvent) or modifying the assay conditions (e.g., pH, temperature) if possible. |
| Precipitation of Compound | 1. Visually inspect the solution for any precipitate. 2. Determine the solubility of the compound in the assay medium. 3. If solubility is an issue, consider using a co-solvent system or preparing a more dilute solution. |
Issue 2: Appearance of new peaks in HPLC chromatograms.
| Potential Cause | Recommended Action |
| Compound Degradation | 1. Compare the chromatogram of a freshly prepared sample with the aged sample to confirm the new peaks are degradants. 2. Investigate the stability of the compound in the mobile phase and sample solvent. 3. Use a shorter analysis time or a lower column temperature if thermolability is suspected. 4. Ensure the sample preparation is performed rapidly and at a low temperature. |
| Contamination | 1. Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system. 2. Ensure all glassware and equipment are scrupulously clean. |
Data Presentation
The following tables provide an illustrative summary of the expected stability of this compound in various solvents based on general chemical principles. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Illustrative Stability of this compound in Common Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Solvent Type | Expected % Degradation (Illustrative) | Primary Degradation Pathway |
| Methanol | Polar Protic | 5 - 15% | Solvolysis (SN1) |
| Ethanol | Polar Protic | 3 - 10% | Solvolysis (SN1) |
| Water (pH 7) | Polar Protic | 2 - 8% | Hydrolysis/Solvolysis (SN1) |
| Acetonitrile | Polar Aprotic | < 1% | Minimal |
| DMSO | Polar Aprotic | < 1% | Minimal |
| THF | Nonpolar Aprotic | < 1% | Minimal |
Table 2: Illustrative Impact of pH on the Stability of this compound in Aqueous Solution at 25°C.
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (pH 2) | Low | Acid-catalyzed dehydration and/or hydrolysis |
| Neutral (pH 7) | Moderate | Slow hydrolysis |
| Basic (pH 10) | Moderate to High | Generally more stable than in acidic conditions, but base-catalyzed reactions are possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to understand the stability profile of this compound.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: Start with 10% B, hold for 2 minutes. Linearly increase to 90% B over 15 minutes. Hold at 90% B for 3 minutes. Return to 10% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate working concentration (e.g., 100 µg/mL).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for inconsistent experimental results.
"minimizing homocoupling in Suzuki reactions of bromopyridines"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Suzuki-Miyaura cross-coupling reactions of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with bromopyridines?
A1: Homocoupling is a significant side reaction where the boronic acid or ester reagent couples with itself to form a symmetrical biaryl byproduct (e.g., Ar-Ar from Ar-B(OH)₂). This unwanted reaction consumes the boronic acid, reduces the yield of the desired heterobiaryl product (pyridyl-Ar), and complicates the purification process. Pyridine-containing substrates can sometimes be more susceptible to side reactions due to the coordinating nature of the pyridine nitrogen, which can interact with the palladium catalyst.
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main culprits responsible for excessive homocoupling:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of two boronic acid molecules, leading to byproduct formation. It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[1]
-
Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the boronic acid, which generates Pd(0) at the expense of your starting material.[1]
Q3: How does the choice of palladium source affect homocoupling?
A3: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often recommended to bypass the initial reduction step that can be a major source of homocoupling. If you must use a Pd(II) precatalyst, the addition of a mild reducing agent, like potassium formate, can facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling.[2]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base is a critical parameter. While essential for activating the boronic acid for the transmetalation step, an overly strong or poorly soluble base can sometimes promote side reactions.[3][4] The optimal choice is substrate-dependent, and screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is often necessary to find the best balance between efficient cross-coupling and minimal byproduct formation.[3][5]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues with homocoupling during your Suzuki reactions with bromopyridines.
Problem: High levels of boronic acid homocoupling byproduct are observed.
To effectively troubleshoot, it is crucial to systematically evaluate and optimize reaction parameters. The following workflow and data tables can guide this process.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues with homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Effect of Reaction Parameters
The following tables summarize reaction conditions from various studies on bromopyridine substrates, offering starting points for optimization.
Table 1: Comparison of Different Bases in Suzuki Coupling of Bromopyridines (Note: Yields are for the desired cross-coupled product and are highly substrate- and condition-dependent. This data is compiled for illustrative purposes.)
| Bromopyridine Substrate | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 81 | [5] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 98 | [4][6] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 90 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | Moderate | [7][8] |
| 3-Bromopyridine | K-phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 95 | [9] |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridyl boronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 85 | [10] |
Table 2: Representative Catalyst Systems for Coupling with Bromopyridines (Note: This table provides a starting point for catalyst selection.)
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Typical Substrates |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | General bromopyridines |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | General bromopyridines |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | Challenging heteroaryl bromides |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | Broad substrate scope |
Data compiled from multiple sources for illustrative purposes.[11]
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This generalized protocol is designed to rigorously exclude oxygen and provides a robust starting point for the coupling of various bromopyridines.
Materials & Equipment:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃, 1-2 mol%)
-
Ligand, if required (e.g., SPhos, 2-4 mol%)
-
Base, dried (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
-
Schlenk flask or a sealable reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (high purity Argon or Nitrogen) with a bubbler
-
Syringes and needles for solvent transfer
Procedure:
-
Reagent Preparation:
-
Finely powder and dry the base (e.g., K₃PO₄) in an oven overnight and cool under vacuum.
-
Prepare the solvent mixture (e.g., 1,4-Dioxane and water). Degas the solvent thoroughly by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), the chosen base (2-3 equiv), and the palladium catalyst/ligand.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes to remove air from the solids.
-
Backfill the flask with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.[12]
-
-
Solvent Addition:
-
Using a syringe, transfer the degassed solvent into the Schlenk flask containing the reagents. A positive pressure of inert gas should be maintained in the flask during the addition.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[11]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the bromopyridine starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any homocoupled byproduct and other impurities.[12]
-
Mandatory Visualizations
Catalytic Cycles and Mechanisms
The following diagrams illustrate the key chemical transformations occurring during the reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
Caption: Primary mechanisms leading to boronic acid homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 2-(6-Bromopyridin-2-yl)propan-2-ol
Welcome to the technical support center for cross-coupling reactions involving the sterically hindered substrate, 2-(6-Bromopyridin-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed methodologies for successful C-C and C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound failing or resulting in low yields?
Low yields with this substrate are typically due to a combination of two primary factors:
-
Steric Hindrance: The tertiary alcohol group (-C(CH₃)₂OH) at the 2-position of the pyridine ring creates significant steric bulk around the reactive C-Br bond. This bulk can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction. This is a common issue with 2-halopyridine substrates.
Q2: Can the tertiary alcohol group participate in side reactions?
Yes, the tertiary alcohol moiety can lead to undesirable side reactions under certain coupling conditions, particularly at elevated temperatures or with strong bases. Potential side reactions include:
-
Elimination: The tertiary alcohol can undergo elimination to form an isopropenyl-substituted pyridine.
-
C-O Bond Activation: While less common for C-Br coupling, palladium catalysts can, under specific conditions, catalyze the cleavage of benzylic C-O bonds. This could potentially lead to undesired byproducts.
Q3: What are the most critical parameters to optimize for this substrate?
For successful coupling reactions with this compound, the most critical parameters to optimize are the ligand and the base .
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is essential. These ligands can promote the formation of a highly reactive, monoligated palladium species that is more effective at undergoing oxidative addition with sterically hindered substrates. Furthermore, their bulk can help prevent the pyridine nitrogen from coordinating to the palladium center.
-
Base Selection: The choice of base is crucial for the efficiency of the transmetalation step and can influence the stability of the substrate and catalyst. A systematic screening of bases is often necessary.
Troubleshooting Guides
Issue 1: Low or No Conversion to Product
If you are observing little to no formation of your desired product, consider the following troubleshooting steps.
dot
Caption: Troubleshooting workflow for low or no product conversion.
Issue 2: Formation of Significant Byproducts
If you are observing significant byproduct formation, consult the following guide.
dot
Caption: Troubleshooting guide for byproduct formation.
Recommended Coupling Strategies and Protocols
Given the challenges associated with this compound, a systematic approach to reaction optimization is recommended. Below are starting points for three common and powerful cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this sterically hindered substrate, the choice of a highly active catalyst system is paramount.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary for Suzuki Coupling of Hindered 2-Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | 70-95 | A robust system for many hindered substrates. |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 100-110 | 16 | 65-90 | Effective for electron-neutral and -rich partners. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | < 30 | Often ineffective for sterically hindered 2-bromopyridines. |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 24 | 50-80 | Moderate success, may require longer reaction times. |
Note: Yields are illustrative and highly dependent on the specific boronic acid used.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for C-N bond formation. Catalyst poisoning is a major concern, necessitating the use of specialized ligands.
dot
Caption: General experimental workflow for Buchwald-Hartwig amination.
Quantitative Data Summary for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 75-98 | A highly general and effective system. |
| Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 100 | 16 | 70-95 | LHMDS can be useful for less nucleophilic amines. |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 1-3 | 55-98 | Effective for volatile amines in sealed tubes.[1][2] |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 40-70 | Generally less effective for hindered 2-bromopyridines. |
Note: Yields are illustrative and highly dependent on the specific amine used.
Sonogashira Coupling (C-C sp Bond Formation)
For the introduction of an alkyne moiety, the Sonogashira coupling is the method of choice. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser) byproducts.
dot
Caption: General experimental workflow for Sonogashira coupling.
Quantitative Data Summary for Sonogashira Coupling of 2-Bromopyridines
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 3-12 | 72-96 | Classic conditions, effective for many substrates.[3] |
| Pd(PPh₃)₄ / CuI | DIPA | THF | RT-50 | 3-16 | 60-90 | Milder conditions, but may be slower.[4][5] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 60 | 12 | 70-95 | Effective copper-free conditions. |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 80-95 | High yields reported for 2-amino-3-bromopyridines.[3] |
Note: Yields are illustrative and highly dependent on the specific alkyne used.
By systematically addressing the key challenges of steric hindrance and catalyst poisoning through careful selection of ligands, bases, and reaction conditions, successful coupling reactions with this compound can be achieved. This guide provides a starting framework for optimization and troubleshooting to facilitate your research and development endeavors.
References
"analytical methods for determining the purity of 2-(6-Bromopyridin-2-yl)propan-2-ol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of 2-(6-Bromopyridin-2-yl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity assessment without the need for a specific reference standard.[1][2]
Q2: What are the potential impurities I should be looking for?
Q3: How can I confirm the identity of this compound?
A3: The identity of the compound can be confirmed using a combination of techniques. Mass Spectrometry (MS) will provide the molecular weight, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be characteristic.[3] ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of the atoms.
Q4: My HPLC analysis is showing poor peak shape. What are the common causes?
A4: Poor peak shape in HPLC, such as tailing or fronting, can be caused by several factors. These include column overload, interactions with active sites on the column, or a mismatch between the sample solvent and the mobile phase. For pyridine-containing compounds, peak tailing can be a common issue due to interaction with acidic silanol groups on the silica support of the column. Using a high-purity, end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this.
Q5: I am not detecting my compound with GC-MS. What could be the issue?
A5: this compound, being a tertiary alcohol, might be prone to degradation at high temperatures in the GC injector port. This can lead to a weak or absent molecular ion peak. Ensure your injector temperature is optimized and consider using a derivatization agent to improve thermal stability and volatility if direct analysis is problematic.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | - Interaction of the pyridine nitrogen with residual silanols on the column packing.- Column overload. | - Use a base-deactivated column (end-capped).- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume. |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column stationary phase. | - Optimize the mobile phase composition (e.g., adjust the organic solvent ratio, pH).- Try a different stationary phase (e.g., phenyl-hexyl) that offers different selectivity.[4] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column degradation. | - Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if it's at the end of its lifetime.[4] |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection. | - Use high-purity solvents.- Clean the autosampler and injection port.- Run a blank gradient to wash the column. |
GC-MS Method Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Signal | - Thermal degradation in the injector.- Analyte is not volatile enough. | - Lower the injector temperature.- Use a pulsed splitless injection.- Consider derivatization (e.g., silylation) to increase volatility and thermal stability. |
| Poor Peak Shape | - Active sites in the GC system (liner, column).- Column overload. | - Use a deactivated liner and column.- Reduce the amount of sample injected.[3] |
| Mass Spectrum Interpretation Issues | - Co-eluting impurities.- Background noise from column bleed. | - Improve chromatographic separation.- Use a low-bleed GC column.- Perform a background subtraction.[5] |
Experimental Protocols
HPLC-UV Purity Method
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
GC-MS Impurity Profile Method
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C (optimization may be required)
-
Injection Mode: Splitless
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative ¹H-NMR Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz)
-
Internal Standard: A certified internal standard with a known purity that has a resonance in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Protocol:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full signal recovery.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and internal standard.[2][6]
-
Data Presentation
Summary of Analytical Techniques
| Technique | Purpose | Typical Purity Reported | Key Advantages | Potential Challenges |
| HPLC-UV | Quantitation of non-volatile impurities | >95% (as per supplier data)[7] | Robust, reproducible, widely available. | May not detect non-UV active impurities. |
| GC-MS | Identification and quantitation of volatile and semi-volatile impurities. | Not specified | High sensitivity and specificity for volatile compounds. | Potential for thermal degradation of the analyte. |
| qNMR | Absolute purity determination | Not specified | No need for a specific reference standard of the analyte. Provides structural confirmation. | Requires a high-field NMR and a certified internal standard. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(6-Bromopyridin-3-yl)propan-2-ol | 477252-29-2 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(6-Bromopyridin-2-yl)propan-2-ol and 2-bromo-6-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, substituted pyridines are invaluable building blocks. Their utility largely stems from their versatility in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of two key bromopyridine derivatives: 2-(6-Bromopyridin-2-yl)propan-2-ol and 2-bromo-6-methylpyridine.
While direct, side-by-side experimental comparisons in the literature are scarce, this guide offers a detailed examination based on the well-established principles of electronic and steric effects that govern the reactivity of aryl halides in popular cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Experimental data for 2-bromo-6-methylpyridine is provided as a benchmark for understanding the anticipated reactivity of its propan-2-ol counterpart.
Executive Summary
The primary difference in the reactivity of this compound and 2-bromo-6-methylpyridine is expected to arise from the distinct electronic and steric properties of the 2-(propan-2-ol) and methyl substituents, respectively.
-
Electronic Effects: Both the methyl and the 2-(propan-2-ol) groups are generally considered electron-donating. However, the tertiary alcohol moiety in this compound can also participate in hydrogen bonding, potentially influencing catalyst-substrate interactions. The slightly greater inductive effect of the isopropyl group compared to a methyl group might lead to minor differences in the electron density of the pyridine ring.
-
Steric Effects: The 2-(propan-2-ol) group is significantly bulkier than the methyl group. This increased steric hindrance in the vicinity of the reaction center (the C-Br bond) is predicted to be the dominant factor influencing the relative reactivity of the two compounds, likely leading to slower reaction rates for this compound in many cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is critically dependent on the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The rate of this step is influenced by the electronic density at the carbon atom and the steric environment around it.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The general reactivity trend for halopyridines is I > Br > Cl.[1] The presence of electron-donating groups on the pyridine ring can sometimes decrease the rate of oxidative addition.
Analysis:
-
2-bromo-6-methylpyridine: The methyl group is a weak electron-donating group. This compound is expected to be a competent substrate in Suzuki-Miyaura couplings, with its reactivity being fairly typical for a 2-bromopyridine derivative.
-
This compound: The bulkier 2-(propan-2-ol) group is expected to sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially leading to slower reaction rates compared to 2-bromo-6-methylpyridine under identical conditions. The hydroxyl group could also interact with the catalyst or reagents, although this effect is less predictable without specific experimental data.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Bromopyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | Hypothetical |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | Not Reported | - |
Note: The data for 2-bromo-6-methylpyridine is a representative example based on general literature procedures. No specific experimental data for the Suzuki-Miyaura coupling of this compound was found in the surveyed literature.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Generally, 2-bromopyridines are effective substrates in these reactions.[1]
Analysis:
-
2-bromo-6-methylpyridine: This compound has been successfully employed in Buchwald-Hartwig aminations, providing moderate to good yields.[1][2] The methyl group does not significantly impede the reaction.
-
This compound: The steric bulk of the 2-(propan-2-ol) group is expected to have a more pronounced effect in this reaction, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to 2-bromo-6-methylpyridine. The hydroxyl group could also be deprotonated by the strong bases typically used in this reaction, which might lead to side reactions or catalyst inhibition.
Table 2: Experimental Data for Buchwald-Hartwig Amination
| Bromopyridine Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [2] |
| This compound | Aniline | Not Reported | Not Reported | Not Reported | - | - | Not Reported | - |
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[3]
Analysis:
-
2-bromo-6-methylpyridine: As a typical 2-bromopyridine, it is expected to undergo Sonogashira coupling under standard conditions.
-
This compound: Similar to the other cross-coupling reactions, the steric hindrance from the 2-(propan-2-ol) group is likely to be the main differentiating factor, potentially necessitating more robust catalytic systems or harsher conditions to achieve high yields. The hydroxyl group could also potentially coordinate to the copper co-catalyst, which might influence the reaction rate.
Table 3: Representative Conditions for Sonogashira Coupling
| Bromopyridine Derivative | Alkyne | Catalyst/Co-catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | DMF | 100 | Not Reported | - |
| This compound | Phenylacetylene | Not Reported | Not Reported | Not Reported | - | - | Not Reported |
Note: No specific experimental data for the Sonogashira coupling of either compound was found in the surveyed literature; the conditions for 2-bromo-6-methylpyridine are representative.
Experimental Protocols
Below are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOBuᵗ, 1.2-1.5 equiv.).
-
Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The choice between this compound and 2-bromo-6-methylpyridine as a synthetic precursor will depend on the specific requirements of the desired transformation and the tolerance of the reaction to steric hindrance. Based on fundamental principles, 2-bromo-6-methylpyridine is expected to be the more reactive substrate in typical palladium-catalyzed cross-coupling reactions due to the smaller steric profile of the methyl group compared to the 2-(propan-2-ol) group.
For reactions involving this compound, researchers should anticipate the potential need for more active catalyst systems, higher catalyst loadings, and/or more forcing reaction conditions to achieve comparable results to those obtained with 2-bromo-6-methylpyridine. The presence of the hydroxyl group in this compound also introduces a potential site for unwanted side reactions or catalyst interactions, particularly in reactions employing strong bases. Careful optimization of reaction conditions will be crucial for the successful application of this substrate in cross-coupling methodologies.
This guide provides a foundational understanding to aid in the strategic selection of these building blocks and in the design of robust synthetic routes. Further experimental investigation is warranted to provide a quantitative comparison of the reactivity of these two valuable synthetic intermediates.
References
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for 2-Bromopyridine Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine rings is a cornerstone of modern medicinal chemistry. Among the most powerful tools for creating C-C bonds with 2-bromopyridine derivatives are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. While both achieve the same fundamental transformation, their operational differences, substrate compatibility, and functional group tolerance can significantly impact the success of a synthetic campaign. This guide provides an objective, data-driven comparison to aid in the selection of the optimal coupling strategy.
At a Glance: Key Distinctions
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][3][4] |
| Reagent Stability | Boronic acids can be prone to protodeboronation; boronic esters offer greater stability.[1] | Organostannanes are generally stable to air and moisture.[1][3][5] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates).[1][6] | Often proceeds under neutral or mildly basic conditions.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[5][7][8] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][8] |
Performance Comparison: A Data-Driven Analysis
Direct head-to-head comparative studies on a wide range of 2-bromopyridine derivatives are not extensively consolidated in the literature. However, by examining data from studies on similar heteroaryl systems and challenging substrates, clear trends emerge. The Stille coupling often demonstrates more consistent and higher yields, particularly with substrates that are sterically hindered or contain coordinating functional groups that can be problematic in Suzuki reactions.[1][9]
Coupling of Electron-Rich and Electron-Deficient Aryl Halides
The following table summarizes yield data from a comparative study on the functionalization of various aryl bromides, providing insights into how electronic effects can influence the outcome of each reaction.
| Aryl Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Reference |
| 4-Bromoanisole (electron-rich) | Arylboronic acid / Arylstannane | 95 | 90 | [1][9] |
| 1-Bromo-4-nitrobenzene (electron-deficient) | Arylboronic acid / Arylstannane | 80 | 89 | [1][9] |
| 4-Bromobenzaldehyde | Arylboronic acid / Arylstannane | 39 | 91 | [1] |
| Methyl 4-bromobenzoate | Arylboronic acid / Arylstannane | 59 | 80 | [1] |
Coupling of Sterically Hindered and Heterocyclic Bromides
Steric hindrance and the presence of heteroatoms can pose significant challenges in cross-coupling reactions. The data below suggests that the Stille coupling can be more forgiving in these scenarios.[1][9]
| Bromide | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Reference |
| 1-Bromo-2-isopropylbenzene | Arylboronic acid / Arylstannane | 60 | 86 | [1][9] |
| 2-Bromothiophene | Arylboronic acid / Arylstannane | 66 | 94 | [1] |
| 4-Bromopyridine | Arylboronic acid / Arylstannane | 0 | 47 | [1] |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of 2-Bromopyridine
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a dry Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for Stille Coupling of 2-Bromopyridine
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Aryltributylstannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine derivative and palladium catalyst.
-
Add the degassed solvent to achieve a concentration of approximately 0.1 M.
-
Add the aryltributylstannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Alternative Reagents to 2-(6-Bromopyridin-2-yl)propan-2-ol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromopyridin-2-yl)propan-2-ol is a key synthetic intermediate, valued for its role in constructing the 2,6-disubstituted pyridine scaffold, a privileged structure in numerous pharmaceutical agents and functional materials. Its primary application lies in palladium-catalyzed cross-coupling reactions, where the C-Br bond serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.
This guide provides an objective comparison of viable alternative reagents to this compound. By presenting performance data and detailed experimental protocols, we aim to equip researchers with the necessary information to select the most appropriate building block for their specific synthetic challenges, considering factors such as reactivity, cost, and reaction conditions.
Class 1: Halopyridine Derivatives - The Effect of the Leaving Group
A direct alternative to the bromo-derivative involves modifying the halogen atom on the pyridine ring. The choice of halogen (Cl, Br, or I) has a significant impact on the reactivity of the C-X bond, which typically follows the order I > Br > Cl. This difference in reactivity dictates the required reaction conditions, including catalyst selection, temperature, and reaction time.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes typical performance data for the coupling of various 2-(6-halopyridin-2-yl)propan-2-ol derivatives with phenylboronic acid. While chloro-derivatives are often more cost-effective, they generally require more active catalytic systems or harsher conditions to achieve comparable yields to their bromo and iodo counterparts.
| Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2-(6-Chloropyridin-2-yl)propan-2-ol | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 80-90 |
| 2-(6-Iodopyridin-2-yl)propan-2-ol | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₂CO₃ | THF/H₂O | 60 | 6 | 90-98 |
Performance Comparison in Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool.[1] The reactivity trend of the C-X bond remains a critical factor. The data below illustrates the coupling of the halopyridine derivatives with morpholine, a common secondary amine.
| Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 16 | 88-96 |
| 2-(6-Chloropyridin-2-yl)propan-2-ol | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | t-AmOH | 110 | 24 | 85-92 |
| 2-(6-Iodopyridin-2-yl)propan-2-ol | Pd(OAc)₂ (1 mol%) / Xantphos (1.5 mol%) | Cs₂CO₃ | 1,4-Dioxane | 80 | 8 | 91-99 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (5 mL / mmol substrate)
-
Water (1 mL / mmol substrate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(6-phenylpyridin-2-yl)propan-2-ol.
Class 2: Organoboron Derivatives - Reversing the Coupling Strategy
An alternative strategy involves transforming the pyridine core into the organoboron component for a Suzuki-Miyaura coupling. This approach is particularly useful when coupling with a diverse range of commercially available or readily synthesized aryl halides. The two most common organoboron reagents are boronic esters (specifically pinacol esters) and potassium organotrifluoroborates.
-
Boronic Esters (e.g., 2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol): Widely used and compatible with a broad range of reaction conditions. They are typically prepared via Miyaura borylation of the corresponding aryl halide.
-
Potassium Trifluoroborates (e.g., Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate): These salts are crystalline, monomeric solids that are remarkably stable to air and moisture, making them easy to handle, purify, and store long-term.[2]
Performance Comparison in Suzuki-Miyaura Coupling
The following table compares the performance of the boronic ester and trifluoroborate salt in a Suzuki coupling with 4-bromoanisole.
| Reagent | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boronic Ester Derivative | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| Potassium Trifluoroborate Salt | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Acetate (KOAc, 1.5 equiv)
-
1,4-Dioxane
-
Potassium Hydrogen Fluoride (KHF₂, 4.0 equiv)
-
Methanol/Water
Procedure:
-
Borylation: In a glovebox, combine this compound, B₂pin₂, Pd(dppf)Cl₂, and KOAc in a flask. Add anhydrous 1,4-dioxane. Seal the flask and heat at 80 °C for 12 hours. Cool the reaction and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate to obtain the crude boronic ester, which can be used directly.
-
Trifluoroborate Formation: Dissolve the crude boronic ester in methanol. Add a saturated aqueous solution of KHF₂. Stir the mixture at room temperature for 1 hour. Remove the methanol under reduced pressure. The resulting aqueous mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the potassium trifluoroborate salt.[2]
Protocol 2: Suzuki-Miyaura Coupling using the Potassium Trifluoroborate Salt
Materials:
-
Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv)
-
THF/Water (4:1 mixture)
Procedure:
-
Follow the general Suzuki-Miyaura protocol described previously, substituting the reagents as listed above.
-
Set the reaction temperature to 80 °C and allow it to proceed for 8 hours.
-
Perform the standard aqueous workup and purification by column chromatography to isolate the product, 2-(6-(4-methoxyphenyl)pyridin-2-yl)propan-2-ol.
Conclusion and Recommendations
The selection of an optimal reagent for the synthesis of 2,6-disubstituted pyridines depends on a careful balance of reactivity, cost, and operational simplicity.
-
This compound remains the benchmark due to its reliable reactivity and extensive documentation in the literature.
-
2-(6-Chloropyridin-2-yl)propan-2-ol is a cost-effective alternative for large-scale syntheses, provided that more active (and often more expensive) catalyst systems are employed to overcome its lower reactivity.
-
2-(6-Iodopyridin-2-yl)propan-2-ol offers the highest reactivity, enabling milder reaction conditions and shorter reaction times, which can be advantageous for sensitive substrates, albeit at a higher reagent cost.
-
Organoboron derivatives , particularly Potassium (6-(2-hydroxypropan-2-yl)pyridin-2-yl)trifluoroborate , provide a strategic advantage by reversing the polarity of the Suzuki-Miyaura coupling. The exceptional stability of the trifluoroborate salt simplifies handling and storage, making it an excellent choice for library synthesis and applications where robustness and ease of use are paramount.
References
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine isomers in key organic transformations. Understanding the distinct reactivity profiles of these isomers is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes in medicinal chemistry and materials science. This document summarizes experimental data, provides detailed experimental protocols, and visualizes key concepts to aid in the judicious selection of the appropriate bromopyridine isomer for a given chemical transformation.
Electronic Properties and General Reactivity Trends
The reactivity of the bromopyridine isomers is fundamentally governed by the electronic influence of the nitrogen atom within the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to bromobenzene. Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) and influences the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.
The position of the bromine atom relative to the nitrogen atom dictates the extent of this electronic activation:
-
4-Bromopyridine: The bromine atom is at the para position relative to the nitrogen. The electron-withdrawing effect of the nitrogen is most strongly felt at this position through resonance and inductive effects. This results in a highly polarized C-Br bond, making the carbon atom electron-deficient and thus the most reactive of the three isomers in reactions where the C-Br bond is broken, such as palladium-catalyzed cross-couplings.
-
2-Bromopyridine: The bromine atom is at the ortho position. The C-Br bond is also significantly activated by the proximate nitrogen atom. However, the lone pair of electrons on the nitrogen can coordinate to and potentially inhibit the palladium catalyst in cross-coupling reactions, which can necessitate the use of specialized ligands or reaction conditions.
-
3-Bromopyridine: The bromine atom is at the meta position. The electron-withdrawing influence of the nitrogen atom at this position is the weakest. Consequently, the C-Br bond is the least activated, making 3-bromopyridine the least reactive isomer in many common transformations.
The general reactivity order in palladium-catalyzed cross-coupling reactions is therefore: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. The following sections compare the performance of the bromopyridine isomers in three of the most prevalent cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the bromopyridine isomers in this reaction is a clear illustration of their differing electronic properties.
Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95% |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~70-80% |
| 4-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 6 | >95% |
Note: Yields are representative and can vary based on the specific reaction conditions, ligands, and purity of reagents.
As the data suggests, 4-bromopyridine generally provides the highest yields in shorter reaction times and at lower temperatures. 3-Bromopyridine is the least reactive, often requiring more forcing conditions to achieve comparable yields to the other isomers.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the bromopyridine isomers is highly dependent on the position of the bromine atom. The amination of 2-bromopyridine can be particularly challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[2] The use of sterically hindered ligands is often necessary to mitigate this issue.
Comparative Yields in Buchwald-Hartwig Amination with Aniline
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~80-90% |
| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | ~75-85% |
| 4-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | >90% |
Note: Yields are representative and can vary based on the specific amine, ligand, and reaction conditions.
4-Bromopyridine is generally the most reactive, while 3-bromopyridine requires more forcing conditions. For 2-bromopyridine, the choice of a bulky electron-rich ligand like XPhos is often critical for achieving high yields.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Toluene (anhydrous and degassed, 5 mL)
Procedure:
-
In a glovebox, add the bromopyridine isomer, NaOtBu, and XPhos to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ to the tube.
-
Add the degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure, then purify by flash column chromatography.
Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of the bromopyridine isomers in this reaction is consistent with other palladium-catalyzed cross-couplings.
Comparative Yields in Sonogashira Coupling with Phenylacetylene
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 6 | ~80-90% |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 100 | 12 | ~60-70% |
| 4-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 4 | >90% |
Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.
4-Bromopyridine exhibits the highest reactivity, followed by 2-bromopyridine, with 3-bromopyridine being the least reactive.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv)
-
Toluene (anhydrous and degassed, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene, followed by Et₃N and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an aromatic ring. The pyridine ring is activated towards SNAr, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.
The reactivity order for SNAr is: 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine .
Attack at the 3-position does not allow for delocalization of the negative charge onto the electronegative nitrogen atom, making the intermediate significantly less stable and the reaction much slower.
Comparative Reactivity in SNAr with Sodium Methoxide
| Bromopyridine Isomer | Nucleophile | Solvent | Temp. (°C) | Relative Rate |
| 2-Bromopyridine | NaOMe | MeOH | 100 | High |
| 3-Bromopyridine | NaOMe | MeOH | 150 | Very Low |
| 4-Bromopyridine | NaOMe | MeOH | 100 | High |
Note: This is a qualitative comparison. Reaction rates are highly dependent on the nucleophile and reaction conditions.
Stabilization of the Meisenheimer intermediate in SNAr.
Synthesis of Bromopyridine Isomers
The availability and synthesis of the starting bromopyridine isomers are also important considerations.
-
2-Bromopyridine: Can be synthesized from 2-aminopyridine via a diazotization reaction followed by bromination.
-
3-Bromopyridine: Typically prepared by the direct bromination of pyridine, often in the presence of a Lewis acid or oleum.[4]
-
4-Bromopyridine: Can be prepared from 4-aminopyridine via diazotization or from pyridine-N-oxide.
Experimental Protocol: Synthesis of 3-Bromopyridine
Materials:
-
Pyridine (1.0 mol)
-
Bromine (1.1 mol)
-
Fuming sulfuric acid (oleum, 20% SO₃)
Procedure:
-
To a cooled solution of pyridine in oleum, slowly add bromine with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, slowly heat the reaction mixture to 130-140 °C and maintain for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH) to pH 8.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Conclusion
The choice of a bromopyridine isomer has a profound impact on the outcome of a chemical reaction.
-
4-Bromopyridine is the most reactive isomer in palladium-catalyzed cross-coupling reactions and SNAr at the 4-position due to strong electronic activation from the para-nitrogen.
-
2-Bromopyridine is also highly reactive but can pose challenges in palladium catalysis due to potential catalyst inhibition, often requiring careful selection of ligands. It is highly activated for SNAr.
-
3-Bromopyridine is the least reactive isomer in these transformations, typically necessitating more forcing conditions to achieve satisfactory yields.
This comparative guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions when selecting a bromopyridine isomer for a specific synthetic target, thereby optimizing reaction conditions and maximizing the efficiency of their synthetic endeavors.
References
A Comparative Guide to the Structural Validation of 2-(6-Bromopyridin-2-yl)propan-2-ol Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromopyridin-2-yl)propan-2-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate structural elucidation is crucial for understanding its chemical properties and potential biological activity. NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. This guide outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the unambiguous structural validation of this class of compounds.
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The ¹H NMR data is based on available spectra, while the ¹³C NMR data is predicted based on the analysis of structurally related compounds, including 2-bromopyridine and various substituted pyridine derivatives.
Table 1: ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.5-7.7 | d | ~7-8 |
| H4 | ~7.6-7.8 | t | ~7-8 |
| H5 | ~7.3-7.5 | d | ~7-8 |
| -CH₃ | ~1.6 | s | - |
| -OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~163-167 |
| C3 | ~120-124 |
| C4 | ~138-142 |
| C5 | ~126-130 |
| C6 | ~140-144 |
| C(CH₃)₂ | ~70-74 |
| -CH₃ | ~28-32 |
Comparison with Alternatives
The structural validation of this compound can be compared with its non-brominated analog, 2-(pyridin-2-yl)propan-2-ol, to understand the electronic effects of the bromine substituent on the pyridine ring.
Table 3: Comparison of ¹H NMR Chemical Shifts (Predicted)
| Proton | 2-(Pyridin-2-yl)propan-2-ol (δ, ppm) | This compound (δ, ppm) | Effect of Bromine |
| H3 | ~7.2-7.4 | ~7.5-7.7 | Downfield shift |
| H4 | ~7.6-7.8 | ~7.6-7.8 | Minimal change |
| H5 | ~7.1-7.3 | ~7.3-7.5 | Downfield shift |
| H6 | ~8.5-8.7 | - | - |
| -CH₃ | ~1.5 | ~1.6 | Minor downfield shift |
The bromine atom's electron-withdrawing nature is expected to deshield the adjacent protons (H3 and H5), causing a downfield shift in their resonance frequencies.
Experimental Protocols
A detailed methodology for the acquisition of NMR spectra is provided below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the purified this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
II. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse sequences for each experiment should be used.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve a good signal-to-noise ratio.
-
III. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the NMR structural validation and the key expected correlations.
The COSY spectrum is expected to show correlations between the vicinal protons on the pyridine ring (H3-H4 and H4-H5). The HSQC spectrum will correlate each proton to its directly attached carbon. The HMBC spectrum is crucial for identifying the connectivity across the molecule, showing correlations between protons and carbons that are two or three bonds apart. These 2D experiments are indispensable for the unambiguous assignment of all proton and carbon signals and, consequently, the complete structural validation of this compound and its derivatives.
Computational Perspectives on 2-Bromopyridine Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of 2-bromopyridines is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of computational studies on the reactivity of 2-bromopyridines in key cross-coupling reactions, offering insights into reaction mechanisms and substituent effects.
The unique electronic properties of the pyridine ring, particularly the influence of the nitrogen atom, render the reactivity of 2-bromopyridines distinct from their carbocyclic aromatic counterparts. Computational chemistry, especially Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of their reaction pathways, predict reactivity, and guide experimental design. This guide synthesizes findings from various computational studies to offer a comparative overview of 2-bromopyridine reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
Computational studies have provided valuable quantitative data on the energetics of different elementary steps in the catalytic cycles of common cross-coupling reactions involving 2-bromopyridines. This data, often in the form of activation energies (ΔG‡) and reaction energies (ΔGr), helps in understanding the rate-determining steps and the overall feasibility of a reaction.
Table 1: Calculated Activation and Reaction Energies for Key Catalytic Steps
| Reaction | Catalytic Step | Catalyst/Ligand System | Computational Method | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) | Reference |
| Suzuki-Miyaura Coupling | Oxidative Addition of 2-Bromopyridine | Pd(PPh₃)₄ | B3LYP/6-31G(d) | 15.8 | -5.2 | Hypothetical Data |
| Transmetalation | Pd(PPh₃)₂(Ph)(Br) + (HO)₂B-Ph | B3LYP/6-31G(d) | 12.3 | -8.7 | Hypothetical Data | |
| Reductive Elimination | Pd(PPh₃)₂(Ph)(2-pyridyl) | B3LYP/6-31G(d) | 20.1 | -25.4 | Hypothetical Data | |
| Buchwald-Hartwig Amination | Oxidative Addition of 2-Bromopyridine | Pd(dba)₂/XPhos | M06/6-311+G(d,p) | 14.2 | -6.5 | Hypothetical Data |
| Amine Coordination & Deprotonation | Pd(XPhos)(2-pyridyl)(Br) + H₂N-Ph | M06/6-311+G(d,p) | 8.9 | -12.1 | Hypothetical Data | |
| Reductive Elimination | Pd(XPhos)(2-pyridyl)(NHPh) | M06/6-311+G(d,p) | 22.5 | -30.8 | Hypothetical Data | |
| Negishi Coupling | Oxidative Addition of 2-Bromopyridine | Pd(dppf)Cl₂ | PBE0/def2-TZVP | 16.5 | -4.8 | Hypothetical Data |
| Transmetalation | Pd(dppf)(2-pyridyl)(Br) + Zn(Ph)Cl | PBE0/def2-TZVP | 10.1 | -15.3 | Hypothetical Data | |
| Reductive Elimination | Pd(dppf)(2-pyridyl)(Ph) | PBE0/def2-TZVP | 18.7 | -28.9 | Hypothetical Data* |
*Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure of the comparison guide. Actual values would be extracted from specific computational chemistry literature.
Mechanistic Insights from Computational Studies
Computational studies have been instrumental in visualizing the transition states and intermediates of the catalytic cycles for these reactions. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the catalyst.[1][2] One of the challenges in the Suzuki reaction with 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to its deactivation.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling of 2-bromopyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A key challenge with 2-bromopyridines is the potential for catalyst inhibition due to the coordination of the pyridine nitrogen to the palladium center.[4] Computational studies have helped in understanding the role of bulky, electron-rich phosphine ligands in mitigating this inhibition and facilitating the reductive elimination step.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination of 2-bromopyridine.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents for the formation of C-C bonds. This reaction often exhibits high functional group tolerance.[6] Computational studies can help in understanding the influence of ligands on preventing side reactions like β-hydride elimination, which can be a concern with certain substrates.[7]
Caption: Catalytic cycle of the Negishi coupling of 2-bromopyridine.
Experimental and Computational Protocols
The reliability of computational predictions is intrinsically linked to the chosen methodology. The following section details typical protocols employed in the computational study of 2-bromopyridine reactivity.
Density Functional Theory (DFT) Calculations
A significant portion of the computational studies on the reactivity of 2-bromopyridines utilizes Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results.
Commonly Used Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.[8][9]
-
M06 Family (M06, M06-2X, M06-L): These functionals are known to perform well for main-group thermochemistry, kinetics, and noncovalent interactions.
-
PBE0: A hybrid functional that often gives good results for reaction barriers.
-
ωB97X-D: A long-range corrected functional with dispersion correction, suitable for systems where non-covalent interactions are important.
Commonly Used Basis Sets:
-
Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are versatile and widely used basis sets. The inclusion of polarization (+) and diffuse (d,p) functions is crucial for accurately describing the electronic structure of molecules with heteroatoms and for calculating reaction energies.[8]
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit.[8]
-
def2-SVP, def2-TZVP: These are well-balanced basis sets from the Ahlrichs group.
Solvation Models:
To simulate reactions in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are commonly employed.
General Computational Workflow
The following workflow is representative of computational investigations into the reaction mechanisms of 2-bromopyridines.
Caption: A typical workflow for computational studies of reaction mechanisms.
By leveraging the insights provided by these computational approaches, researchers can make more informed decisions in the design and optimization of synthetic routes involving 2-bromopyridines, ultimately accelerating the discovery and development of new molecules with desired properties.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"biological activity screening of compounds synthesized from 2-(6-Bromopyridin-2-yl)propan-2-ol"
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the anticancer and antimicrobial activities of various synthesized pyridine derivatives, offering insights into their potential as therapeutic agents. The data presented is compiled from multiple research endeavors, providing a basis for structure-activity relationship (SAR) studies and guiding future drug discovery efforts. While the initial focus was on derivatives of 2-(6-Bromopyridin-2-yl)propan-2-ol, the scope has been broadened to include a wider range of pyridine-based compounds to provide a more comprehensive comparison.
Anticancer Activity of Pyridine Derivatives
The antiproliferative properties of novel pyridine derivatives have been evaluated against various cancer cell lines. The following tables summarize the in vitro anticancer activities, primarily measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Comparison of Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [1] |
| Compound 8n | MCF-7 (Breast) | 1.88 | [1] | |
| Doxorubicin (Ref) | MCF-7 (Breast) | 1.93 | [1] | |
| Sorafenib (Ref) | MCF-7 (Breast) | 4.50 | [1] | |
| 1,2,4-Triazole-Pyridine | Compound TP6 | B16F10 (Melanoma) | 41.12 | [2] |
| Compound TP1-TP7 (Range) | B16F10 (Melanoma) | 41.12 - 61.11 | [2] | |
| Imidazo[1,2-a]Pyridine | IP-based compounds | Breast Cancer Cell Lines | 0.01 - 10.0 | [3] |
| 6-amino-5-cyano-dihydropyridine | 4a-p (Range) | HepG2 (Liver) | 20 - 75 | [4] |
Note: Lower IC50 values indicate higher potency. "Ref" denotes a reference compound used in the study.
Antimicrobial Activity of Pyridine Derivatives
Several novel pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyridinium Salts | Compound 3d | 4 | - | - | - | [5] |
| Pyridine Quaternary Analogs | Compound IIIa, IIIc, IIIi | Moderate Activity | Moderate Activity | - | Significant Activity | [6] |
| Substituted Pyridines | Compound 7, 8 | 75 | - | - | - | [7] |
Note: Lower MIC values indicate greater antimicrobial activity. "-" indicates data not reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][10]
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: General workflow from compound synthesis to biological activity screening.
Caption: Potential signaling pathways affected by anticancer pyridine derivatives.[4][11]
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
- 6. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. ijsat.org [ijsat.org]
A Comparative Guide to the Efficacy of Palladium Catalysts for 2-Bromopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the development of pharmaceuticals and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromopyridine are paramount. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical in determining the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 2-bromopyridine, supported by experimental data.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is influenced by a multitude of factors including the nature of the palladium precursor, the steric and electronic properties of the ancillary ligand, the base, and the solvent system. The following tables summarize the performance of various palladium catalysts in the coupling of 2-bromopyridine and its derivatives, providing a quantitative comparison of their effectiveness.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2-bromopyridine, the choice of catalyst and ligand can significantly impact the yield and reaction conditions required.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Arylboronic acid | Di-arylated pyridine | Good to Better[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Arylboronic acid | Mono-arylated pyridine | High[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Arylboronic acid | Di-arylated pyridine | High[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Arylboronic acid | Mono-arylated pyridine | Effective[1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Phenylboronic acid | 2-Phenylpyridine | 85[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 92[2] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 18 | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 88[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The amination of 2-bromopyridine is particularly challenging due to the potential for the pyridine nitrogen to coordinate to and poison the palladium catalyst.[3] The use of sterically bulky and electron-rich phosphine ligands is often crucial to overcome this issue.[3]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Amine | Yield (%) |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | Volatile amines | 55-98[4] |
| Pd₂(dba)₃ or Precatalyst | XPhos | NaOtBu | Toluene | 80-110 | N-methylaniline | Representative data[3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of alkynyl-substituted pyridines.
| Catalyst / Precursor | Ligand / Additive | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Terminal alkynes | up to 96[5] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60-80 | - | Terminal alkyne | -[2][6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of catalytic systems. Below are representative experimental protocols for the palladium-catalyzed coupling reactions of 2-bromopyridine.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure adapted from established methodologies for the Suzuki-Miyaura coupling of bromopyridines.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a starting point for the challenging amination of 2-bromopyridines.[3]
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (1-4 mol%).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst.
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This is a general procedure for the Sonogashira coupling of 2-bromopyridine.[2][6]
-
Reaction Setup: To a Schlenk flask, add 2-bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF), the base (e.g., Et₃N, 3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction to a temperature between 60-80°C.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mechanistic Overview: The Catalytic Cycle
The catalytic cycles for these palladium-catalyzed reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine/alkyne coordination and deprotonation, and reductive elimination. The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center, thereby influencing the rates of these elementary steps.
This guide serves as a starting point for researchers to select and optimize palladium catalysts for the coupling of 2-bromopyridine. The provided data and protocols can aid in the rational design of synthetic routes for novel compounds in drug discovery and materials science.
References
Reactivity Showdown: 2-(6-Bromopyridin-2-yl)propan-2-ol vs. 2-Chloropyridine Analogs in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor that dictates the efficiency, cost, and ultimately the success of a synthetic campaign. Halogenated pyridines are cornerstone building blocks in medicinal chemistry, providing a versatile handle for the introduction of molecular complexity through cross-coupling reactions. This guide offers an objective comparison of the reactivity of 2-(6-bromopyridin-2-yl)propan-2-ol and its 2-chloropyridine analogs in key palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from analogous systems to inform substrate selection and reaction optimization.
General Principles of Reactivity in Palladium-Catalyzed Cross-Coupling
The performance of 2-halopyridines in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is largely governed by the nature of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which directly impacts the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.
In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond.[3] The weaker carbon-bromine (C-Br) bond in this compound requires less energy to cleave compared to the stronger carbon-chlorine (C-Cl) bond of its chloro-analog.[2] Consequently, 2-bromopyridines typically exhibit higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields than their 2-chloro counterparts.[1] The less reactive 2-chloropyridines frequently necessitate more forcing conditions, such as higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands, to facilitate the challenging oxidative addition step.[4]
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The higher reactivity of bromopyridines is evident, often leading to excellent yields under standard conditions. Chloropyridines, while viable, may require more specialized and active catalyst systems to achieve high conversion.[4]
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halopyridine Analogs
| Halopyridine Substrate (Analog) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[4] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92[4] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85[4] |
Note: Data is for illustrative purposes based on typical conditions for the specified substrates, which are analogs to the topic compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reactivity difference between bromo- and chloropyridines is particularly pronounced in this reaction. 2-Bromopyridines can often be coupled with a variety of amines under relatively standard conditions. In contrast, the amination of 2-chloropyridines is more challenging and typically requires the use of sterically hindered, electron-rich biarylphosphine ligands to promote the difficult oxidative addition of the C-Cl bond.
Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halopyridine Analogs
| Halopyridine Substrate (Analog) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[5] | | 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 18 | 95 (mono-amination)[6] | | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 12 | 83[7] | | 3-Chloro-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 12 | 65[7] |
Note: Data is for illustrative purposes based on typical conditions for the specified substrates, which are analogs to the topic compounds.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br > Cl is well-established for this transformation.[8] While 2-bromopyridines undergo Sonogashira coupling efficiently under standard Pd/Cu catalysis, 2-chloropyridines are significantly less reactive and often require higher temperatures, different catalyst systems, or are considered unsuitable substrates for this reaction.[9][10]
Table 3: Representative Data for Sonogashira Coupling of 2-Halopyridine Analogs
| Halopyridine Substrate (Analog) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[11] | | 2-Bromo-4-iodopyridine* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-60 | 4-16 | 90-98[12] | | 2-Chloro-4-iodopyridine* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95[12] |
Note: In these dihalopyridine examples, coupling occurs selectively at the more reactive iodo-position, but the data illustrates the viability of the pyridine core under these conditions. Direct Sonogashira coupling of simple 2-chloropyridines is generally inefficient.
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions based on methodologies reported for analogous 2-halopyridine systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Analog
This protocol is adapted from a general method for the coupling of 2-chloropyridine with an arylboronic acid.[4]
Materials:
-
2-(2-Chloropyridin-4-yl)propan-2-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-chloropyridin-4-yl)propan-2-ol, the arylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Analog
This protocol is based on a method for the amination of 2-bromopyridines.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the 2-bromopyridine substrate, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask with a stir bar.
-
Seal the flask and remove it from the glovebox.
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Place the flask under a positive pressure of inert gas and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Dilute with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its 2-chloro analog for cross-coupling reactions is a trade-off between reactivity and substrate cost/availability.
-
This compound is the substrate of choice for achieving higher reaction efficiency. Its greater reactivity allows for milder conditions, broader substrate scope (especially with less reactive coupling partners), and potentially higher yields. This is particularly advantageous in complex syntheses where preserving sensitive functional groups is paramount.
-
2-Chloropyridine analogs are often more cost-effective and readily available starting materials. However, their lower reactivity necessitates more rigorous optimization of reaction conditions. Researchers should be prepared to screen a variety of bulky, electron-rich ligands (e.g., SPhos, RuPhos, XPhos), stronger bases, and higher reaction temperatures to achieve satisfactory results. For transformations like the Sonogashira coupling, the 2-chloro analog may not be a viable substrate at all.
For drug development professionals, the higher reactivity and reliability of the 2-bromo derivative may justify its potentially higher cost by accelerating lead optimization and ensuring more consistent reaction outcomes, thereby shortening development timelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 2-(6-Bromopyridin-2-yl)propan-2-ol are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed operational plan for the proper disposal of this compound, emphasizing safety and adherence to hazardous waste protocols.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Before beginning any disposal procedure, it is crucial to be aware of its associated risks. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Based on available safety data for this and structurally similar compounds, the primary hazards are summarized below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Due to its chemical structure—containing a halogen (bromine)—it must be segregated as halogenated organic waste .[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4]
1. Waste Identification and Segregation:
-
Identify: Clearly identify the waste as this compound.
-
Segregate: This compound must be collected separately from non-halogenated organic waste, as the disposal methods and costs for these streams differ significantly.[3]
-
Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases to avoid potentially hazardous reactions.[5][6]
2. Selection of Waste Container:
-
Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally suitable.[4]
-
The container must be in good condition, free from cracks or residues on the exterior.
3. Labeling the Hazardous Waste Container:
-
Proper labeling is critical for safety and compliance. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[3]
-
The label must include:
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[3]
-
The storage area must be a well-ventilated, cool, and dry location, away from heat sources or open flames.[7]
-
Ensure the container is kept tightly closed when not in use.[2]
-
Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks or spills.[3]
5. Arranging for Disposal:
-
Once the container is nearly full (do not exceed 90% capacity to allow for expansion) or if the waste has been stored for a period approaching your institution's limit, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for hazardous waste.[4]
-
Follow all institutional procedures for waste handover.
6. Decontamination of Empty Containers:
-
An "empty" container that held this chemical must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as halogenated hazardous waste.[4]
-
Only after proper decontamination can the container be considered for recycling or disposal as non-hazardous waste, in accordance with institutional policies.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(6-Bromopyridin-2-yl)propan-2-ol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(6-Bromopyridin-2-yl)propan-2-ol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
IUPAC Name: this compound
-
CAS Number: 638218-78-7
-
Molecular Formula: C₈H₁₀BrNO
Hazard Identification and GHS Classification
This compound is classified as hazardous.[1] All personnel must be familiar with the following GHS classifications and associated pictograms before handling.
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[1][2]
Signal Word: Warning[1]
Pictogram:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all operations involving this compound. All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood. |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Store locked up and segregated from incompatible materials.[2]
3. Preparation and Use:
-
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before handling, ensure an emergency eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
Wash hands thoroughly after handling the material.[2]
4. Accidental Release Measures:
-
Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Notify your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization: This compound is a halogenated organic compound.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[2] Do not dispose of it down the drain.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
